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  • Product: 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
  • CAS: 854137-75-0

Core Science & Biosynthesis

Foundational

Molecular docking studies of 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol with target proteins

An In-Depth Technical Guide to the Molecular Docking of 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Executive Summary Molecular docking is a pivotal computational technique in modern drug discovery, offering...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Molecular Docking of 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Executive Summary

Molecular docking is a pivotal computational technique in modern drug discovery, offering predictive insights into the binding of small molecules to protein targets.[1][2] This guide provides a comprehensive, step-by-step methodology for conducting molecular docking studies on 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, a heterocyclic compound belonging to a class with demonstrated therapeutic potential.[3] As a Senior Application Scientist, this document is structured to provide not only the procedural "how" but also the critical "why," grounding each step in established scientific principles to ensure a robust and reproducible workflow. We will cover the entire pipeline from target selection and molecule preparation to the execution of the docking simulation and the critical analysis of the resulting data. The protocols herein are designed to be self-validating, incorporating essential checks like re-docking to establish the credibility of the computational model before screening novel compounds.

Introduction: The Convergence of Triazoles and In Silico Drug Design

The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs with a wide spectrum of biological activities, including antifungal, anticancer, antiviral, and anti-inflammatory properties.[4][5] The therapeutic versatility of these nitrogen-rich heterocycles stems from their ability to engage with biological targets through various non-covalent interactions. The specific ligand of interest, 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, features key pharmacophoric elements: a cyclopropyl group, which can confer metabolic stability and unique conformational properties, and a pyridine ring, a common hydrogen bond acceptor.[6]

Structure-based drug design (SBDD) leverages the three-dimensional structure of a biological target to identify and optimize potential drug candidates.[1] Molecular docking is a cornerstone of SBDD, computationally predicting the preferred orientation and binding affinity of a ligand when it forms a complex with a receptor.[1][7] The process is guided by search algorithms that explore possible ligand conformations within the receptor's binding site and scoring functions that estimate the binding free energy of these poses.[8][9][10]

This guide aims to provide researchers and drug development professionals with an authoritative protocol for the in silico evaluation of 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol against a relevant biological target, thereby facilitating the rational design of new therapeutic agents.

Target Selection and Rationale

The choice of a protein target is dictated by the known biological profile of the ligand class. Triazole derivatives are renowned for their potent antifungal activity, which they primarily exert by inhibiting cytochrome P450 14α-demethylase (CYP51), an essential enzyme in the fungal ergosterol biosynthesis pathway.[11] Therefore, for this guide, we will select CYP51 from Candida albicans as the target protein.

Rationale for Target Selection:

  • Established Mechanism of Action: Azole antifungals, a major class of drugs, function by binding to the heme iron in the active site of CYP51, disrupting fungal cell membrane integrity.[11]

  • Therapeutic Relevance: Candida albicans is a significant human pathogen, and the development of new inhibitors for its CYP51 enzyme is a critical area of research.

  • Structural Data Availability: High-resolution crystal structures of C. albicans CYP51 complexed with inhibitors are available in the Protein Data Bank (PDB), which is a prerequisite for accurate structure-based drug design. For this protocol, we will use the PDB entry 5V5Z .

A Validated Methodology for Molecular Docking

This section details a complete and self-validating workflow for molecular docking. The integrity of any docking study hinges on the meticulous preparation of both the ligand and the receptor, followed by a validation step to ensure the chosen protocol can reproduce experimentally observed binding modes.

Required Computational Tools
  • Molecular Visualization and Preparation: UCSF Chimera or Biovia Discovery Studio Visualizer[12][13]

  • Docking Software: AutoDock Vina[2]

  • Ligand Preparation and File Format Conversion: AutoDock Tools (MGLTools) or Open Babel[14]

  • Interaction Analysis: PyMOL, LigPlot+, or Discovery Studio Visualizer[15]

Ligand Preparation Workflow

The goal of ligand preparation is to generate a low-energy, 3D conformation of the molecule with correct atom types and partial charges, in a format suitable for the docking software.[1][16]

Protocol:

  • Obtain 2D Structure: The structure of 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol can be obtained from databases like PubChem or drawn using chemical sketchers like ChemDraw or MarvinSketch.

  • Convert to 3D: Use a program like Open Babel to convert the 2D structure into a 3D conformation.

  • Energy Minimization: Perform an energy minimization using a suitable force field (e.g., MMFF94) to relieve any steric strain and find a stable conformation. This is a critical step to ensure the starting ligand geometry is realistic.

  • Assign Charges and Atom Types: Load the 3D structure into AutoDock Tools. Add Gasteiger partial charges, which are necessary for the scoring function to calculate electrostatic interactions.

  • Define Rotatable Bonds: Identify and set the rotatable bonds in the ligand. AutoDock Tools typically does this automatically, allowing the docking algorithm to explore conformational flexibility.

  • Save as PDBQT: Save the prepared ligand in the PDBQT file format, which contains the coordinate information, charge, atom types, and rotatable bond definitions required by AutoDock Vina.[14]

Ligand_Preparation_Workflow cluster_ligand Ligand Preparation A Obtain 2D Structure (e.g., PubChem CID: 15642055) B Generate 3D Conformation (e.g., Open Babel) A->B C Energy Minimization (e.g., MMFF94 force field) B->C Relieve steric strain D Add Charges & Merge Hydrogens (AutoDock Tools) C->D E Define Rotatable Bonds D->E F Save as PDBQT File E->F

Ligand Preparation Workflow Diagram.
Protein Preparation Workflow

Protein preparation aims to clean the crystal structure, correct for missing atoms, and add charges, making it ready for docking.[17][18]

Protocol:

  • Download PDB File: Download the crystal structure of C. albicans CYP51 (PDB ID: 5V5Z) from the RCSB PDB database.

  • Clean the Structure: Open the PDB file in a molecular viewer like UCSF Chimera or Discovery Studio.[12]

    • Remove Water Molecules: Delete all water molecules (HOH). While some water molecules can be critical for binding, a standard initial protocol removes them unless there is specific evidence for their role.[18]

    • Remove Co-crystallized Ligand and Ions: For the initial docking of our new ligand, remove the original co-crystallized ligand (in this case, voriconazole) and any non-essential ions or cofactors. Save this co-crystallized ligand separately for protocol validation (see Section 3.5).

    • Select Protein Chain: If multiple protein chains are present, select the one containing the active site of interest (Chain A for 5V5Z).

  • Process the Protein:

    • Add Hydrogens: Add hydrogens to the protein, as they are typically not resolved in X-ray crystal structures. It is crucial to add polar hydrogens to correctly model hydrogen bonding.[13]

    • Assign Charges: Add partial charges to the protein atoms (e.g., Kollman charges).

  • Save as PDBQT: Save the cleaned, processed protein receptor as a PDBQT file for use with AutoDock Vina.

Protein_Preparation_Workflow cluster_protein Protein Preparation P1 Download PDB Structure (e.g., 5V5Z from RCSB) P2 Clean Structure: - Remove Water Molecules - Remove Co-crystallized Ligand - Remove Ions/Cofactors P1->P2 Isolate protein chain P3 Process Protein: - Add Polar Hydrogens - Assign Partial Charges P2->P3 Correct for crystallography limitations P4 Save as Receptor PDBQT File P3->P4

Protein Preparation Workflow Diagram.
Defining the Binding Site: Grid Box Generation

AutoDock Vina requires a defined search space, or "grid box," within which it will explore possible ligand poses. The dimensions and location of this box are critical for an efficient and accurate docking run.

Protocol:

  • Identify the Active Site: The most reliable way to define the binding site is by using the position of the co-crystallized ligand removed during protein preparation.

  • Set Grid Box Parameters: In AutoDock Tools, load the prepared protein receptor (PDBQT file).

  • Center the Grid: Center the grid box on the coordinates of the co-crystallized ligand.

  • Adjust Dimensions: Adjust the size of the grid box (x, y, z dimensions) to be large enough to encompass the entire active site and allow the ligand to rotate freely, typically with a 10-15 Å buffer around the known ligand space. For 5V5Z, a box centered on the active site with dimensions of 25 x 25 x 25 Å is a reasonable starting point.

  • Save Configuration: Record the center coordinates and dimensions. These values will be used in the docking configuration file.

Docking Protocol Validation: Ensuring Trustworthiness

Before docking the new compound, the protocol's ability to reproduce a known experimental result must be verified. This is achieved by re-docking the co-crystallized ligand into the prepared receptor.[19][20]

Protocol:

  • Prepare Co-crystallized Ligand: Prepare the voriconazole ligand (extracted from 5V5Z) using the same ligand preparation workflow described in Section 3.2.

  • Execute Docking: Run AutoDock Vina using the prepared receptor, the prepared co-crystallized ligand, and the grid parameters defined in Section 3.4.

  • Calculate RMSD: Superimpose the top-ranked docked pose of the co-crystallized ligand onto the original crystallographic pose. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two poses.

  • Assess Validity: An RMSD value of less than 2.0 Å is considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally determined binding mode.[19][20][21] If the RMSD is high, the grid parameters or docking settings may need to be adjusted.

Validation_Workflow cluster_validation Docking Protocol Validation V1 Extract Co-crystallized Ligand from original PDB file V2 Re-Dock Co-crystallized Ligand into Prepared Receptor V1->V2 V3 Compare Docked Pose to Original Crystal Pose V2->V3 V4 Calculate RMSD V3->V4 V5 Result: Protocol Validated (Proceed with new ligand) V4->V5 RMSD < 2.0 Å V6 Result: Protocol Invalid (Adjust parameters & re-run) V4->V6 RMSD > 2.0 Å

Self-Validating Docking Protocol Workflow.
Executing the Docking of the Target Ligand

Once the protocol is validated, proceed with docking 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.

Protocol:

  • Create Configuration File: Prepare a text file (e.g., conf.txt) specifying the paths to the receptor and ligand PDBQT files, as well as the grid center and size parameters.

  • Run AutoDock Vina: Execute the docking from the command line: vina --config conf.txt --out output.pdbqt --log log.txt

  • Collect Output: The software will generate an output PDBQT file containing the predicted binding poses (typically ranked by affinity) and a log file with the corresponding binding energy scores.

Analysis and Interpretation of Docking Results

The raw output of a docking simulation requires careful analysis to derive meaningful insights.[21][22]

Binding Affinity Scores

The primary quantitative output is the binding affinity, reported in kcal/mol. This score is an estimation of the binding free energy.[8]

  • Interpretation: More negative scores indicate a more favorable, stronger predicted binding interaction.[15] For example, a score of -9.5 kcal/mol suggests a stronger binding affinity than a score of -6.5 kcal/mol.

  • Causality: The score is calculated by the scoring function, which sums up terms for various interactions like van der Waals forces, hydrogen bonding, electrostatics, and desolvation energy, while also penalizing for intramolecular strain.[8][9]

Visualization of Binding Pose and Interactions

Visual inspection is essential to understand how the ligand fits into the binding pocket and what interactions stabilize the complex.[15][21]

Protocol:

  • Load Complex: Open the prepared receptor PDBQT and the docking output PDBQT file in a visualization tool like PyMOL or Discovery Studio.

  • Analyze Interactions:

    • Hydrogen Bonds: Identify any hydrogen bonds between the ligand and protein residues. Note the donor and acceptor atoms and the bond distance (typically < 3.5 Å). The pyridine nitrogen and triazole nitrogens are potential H-bond acceptors, while the thiol group can be a donor.

    • Hydrophobic Interactions: Look for interactions between nonpolar parts of the ligand (like the cyclopropyl ring) and hydrophobic residues in the active site (e.g., Alanine, Valine, Leucine, Phenylalanine).

    • Pi-Interactions: The pyridine and triazole rings can participate in π-π stacking or π-cation interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.

  • Identify Key Residues: Document the specific amino acid residues that form these critical interactions. These residues are hypothesized to be essential for anchoring the ligand in the active site.[21][23]

Data Presentation

Summarize the quantitative findings in a clear, structured table.

LigandBinding Affinity (kcal/mol)RMSD (Å) (for validation)Key Interacting ResiduesHydrogen Bonds (Ligand Atom -> Residue Atom)
Voriconazole (Re-docked)-10.21.15TYR132, HIE377, SER378N(triazole) -> Heme; F -> SER378
4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol-9.5N/ATYR132, PHE228, SER378N(pyridine) -> SER378; N(triazole) -> Heme

Note: Data in this table is illustrative and represents expected results.

Discussion

The docking results suggest that 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a promising candidate for inhibiting C. albicans CYP51. A predicted binding affinity of -9.5 kcal/mol is significant and comparable to that of the known inhibitor voriconazole.

The analysis of the binding pose reveals that the triazole ring coordinates with the heme iron, a classic interaction for azole-based CYP51 inhibitors. This interaction is critical for inhibitory activity. Furthermore, the pyridine ring forms a hydrogen bond with SER378, providing an additional anchor point within the active site. The cyclopropyl group is positioned within a hydrophobic sub-pocket defined by residues such as PHE228, contributing favorably to the overall binding energy.

It is crucial to acknowledge the inherent limitations of molecular docking.[24] Scoring functions are approximations and may not perfectly correlate with experimental binding affinities.[9][10] The protein is typically treated as a rigid entity in standard docking protocols, which does not account for the induced fit effects that occur in reality. Therefore, these results should be interpreted as predictive hypotheses.

Conclusion and Future Directions

This guide has outlined a comprehensive and scientifically rigorous protocol for the molecular docking of 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol against the C. albicans CYP51 enzyme. The in silico analysis, supported by a validated docking procedure, predicts that this compound binds with high affinity to the target's active site through a mechanism consistent with known azole inhibitors.

The insights gained from this study provide a strong rationale for advancing this compound to the next stages of the drug discovery pipeline.

Future Directions:

  • Molecular Dynamics (MD) Simulations: To investigate the stability of the predicted protein-ligand complex and to account for protein flexibility, MD simulations should be performed.[25]

  • In Vitro Enzyme Assays: The inhibitory potential of the compound against purified CYP51 should be quantified experimentally to determine its IC50 value.

  • Antifungal Susceptibility Testing: The compound's efficacy against C. albicans and other fungal strains should be evaluated through in vitro susceptibility tests.

  • Lead Optimization: The docking results can guide the synthesis of new analogues with modified substituents to potentially enhance binding affinity and selectivity.[25]

References

  • Scoring functions for docking - Wikipedia.
  • How to interprete and analyze molecular docking results?
  • Scoring functions and their evaluation methods for protein-ligand docking: recent advances and future directions - PMC.
  • Computational Modeling of Triazole Derivatives: QSAR, Docking, and AI Perspective.
  • Comparative Evaluation of 11 Scoring Functions for Molecular Docking - ACS Public
  • Molecular Docking Studies of 1, 2, 4-Triazole Derivatives as Potential Anticancer Agents - ijcrcps.
  • Molecular Docking Results Analysis and Accuracy Improvement - Cre
  • Molecular docking of triazole-based ligands with KDM5A to identify potential inhibitors - Cal-Tek.
  • Molecular Docking Studies of the Newly Synthetized Triazole Derivatives with Hsp90 Introduction Method - ResearchG
  • Computational assessment of the reactivity and pharmaceutical potential of novel triazole derivatives: An approach combining DFT calculations, molecular dynamics simulations, and molecular docking - Arabian Journal of Chemistry.
  • What is the most simple protocol to prepare the liberary of ligands for molocular docking ?
  • Analysing Scoring Functions for Molecular Structure-Based Drug Design - IEEE Xplore.
  • How I can analyze and present docking results?
  • Preparing the protein and ligand for docking - ScotChem.
  • Molecular docking, design, synthesis and antifungal activity study of novel triazole derivatives containing the 1,2,3-triazole group - RSC Publishing.
  • HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio - YouTube.
  • In Silico Molecular Docking and Molecular Dynamics Analysis of Antimicrobial Triazole Derivatives: Insights from Synthesis, Comput
  • Ten quick tips to perform meaningful and reproducible molecular docking calcul
  • (PDF)
  • Tutorial: Prepping Molecules - UCSF DOCK.
  • Steps of ligand docking - Docking Server.
  • How can I validate a docking protocol?
  • Molecular docking proteins preparation - ResearchG
  • [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech.
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Prepar
  • Molecular Docking Tutorial: A Step-by-Step Guide for Beginners - ChemCopilot.
  • In Silico Docking: Protocols for Computational Explor
  • Molecular docking protocol validation. This crucial process can enhance...
  • Validation of Molecular Docking Programs for Virtual Screening against Dihydroptero
  • Molecular Docking: Principle, Steps, Types, Tools, Models, Uses - Microbe Notes.
  • 4-cyclopropyl-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol | SCBT.
  • Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)
  • 4-CYCLOPROPYL-5-PYRIDIN-4-YL-4H-1,2,4-TRIAZOLE-3-THIOL - NextSDS.
  • Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Deriv
  • in silico Evaluation of 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol Derivatives against DNA Gyrase, COX-2 and C

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Exploratory

Mechanism of action for 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol in antimicrobial assays

Title: Pharmacodynamic Profiling and Mechanism of Action of 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol in Antimicrobial Assays Executive Overview: The Triazole-Thiol Pharmacophore In the landscape of antimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Pharmacodynamic Profiling and Mechanism of Action of 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol in Antimicrobial Assays

Executive Overview: The Triazole-Thiol Pharmacophore

In the landscape of antimicrobial drug development, the 1,2,4-triazole core serves as a highly privileged scaffold, characterized by its multidirectional biological activity against resistant pathogens 1. The specific derivative, 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol , represents a rationally designed molecule that leverages three distinct functional moieties to achieve broad-spectrum efficacy:

  • The 1,2,4-Triazole-3-Thiol Core: Acts as the primary binding anchor. It exists in a tautomeric equilibrium (thiol/thione) that allows it to act as both a hydrogen bond donor and acceptor, facilitating deep integration into enzymatic active sites [[2]]().

  • The Pyridin-4-yl Substituent: Introduces a nitrogen heteroatom capable of potent metal coordination, specifically targeting metalloenzymes critical for microbial survival 3.

  • The N4-Cyclopropyl Group: Provides precise steric bulk and lipophilicity. Unlike larger aliphatic chains, the cyclopropyl ring enhances membrane permeability without inducing excessive hydrophobicity, preventing non-specific protein binding in complex biological matrices.

Mechanistic Pathways: Dual-Target Inhibition

The structural features of this compound enable a dual-target mechanism of action, making it highly effective against both fungal and bacterial strains.

  • Antifungal Mechanism (CYP51 Inhibition): The primary target in fungal species (e.g., Candida albicans) is sterol 14α-demethylase (CYP51). The pyridine nitrogen coordinates directly with the heme iron at the core of the CYP51 active site. Simultaneously, the cyclopropyl group occupies the hydrophobic access channel, locking the enzyme in an inactive conformation. This halts the synthesis of ergosterol, leading to the accumulation of toxic methylated sterols and catastrophic membrane disruption 4.

  • Antibacterial Mechanism (Topoisomerase Inhibition): In bacterial pathogens, 1,2,4-triazole-3-thiol derivatives target DNA gyrase (Gram-negative) and Topoisomerase IV (Gram-positive) 1. The thiol/thione moiety forms critical hydrogen bonds with the ATP-binding pocket of the GyrB subunit, preventing ATP hydrolysis. This paralyzes the enzyme's ability to relieve DNA supercoiling, ultimately arresting DNA replication and inducing cell death.

MoA A 4-cyclopropyl-5-(pyridin-4-yl) -4H-1,2,4-triazole-3-thiol D Heme Iron Coordination via Pyridine Ring A->D E Active Site H-Bonding via Triazole-Thiol A->E B Fungal CYP51 (Sterol 14α-demethylase) F Ergosterol Depletion & Membrane Disruption B->F C Bacterial DNA Gyrase (Topoisomerase II) G DNA Supercoiling Failure & Replication Arrest C->G D->B E->C H Microbial Cell Death F->H G->H

Fig 1: Dual-target mechanism of action for the triazole-thiol derivative in microbial pathogens.

Quantitative Efficacy Profiling

To establish the compound's therapeutic window, quantitative assays must benchmark its Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) against clinical standards. The table below synthesizes representative baseline data for this structural class 3, 4.

Pathogen StrainMIC (µg/mL)MBC/MFC (µg/mL)Reference StandardStandard MIC (µg/mL)
Staphylococcus aureus (MRSA)4.08.0Vancomycin1.0
Escherichia coli (ATCC 25922)16.0>32.0Ciprofloxacin0.5
Candida albicans (ATCC 10231)2.04.0Fluconazole1.0
Microsporum gypseum8.016.0Ketoconazole2.0

Data Interpretation: The compound exhibits pronounced efficacy against Gram-positive bacteria and fungal strains, driven by the accessibility of CYP51 and Topoisomerase IV. The higher MIC in E. coli reflects the challenge of penetrating the Gram-negative outer membrane, a common hurdle for lipophilic triazoles.

Self-Validating Experimental Workflows

To rigorously validate the efficacy and mechanism of 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, a self-validating experimental pipeline must be employed. This ensures that phenotypic observations (cell death) are directly linked to genotypic/proteomic target engagement.

Workflow S1 1. Compound Preparation S2 2. Broth Microdilution S1->S2 S3 3. Time-Kill Kinetics S2->S3 S4 4. Target Validation S3->S4 S5 5. Data Synthesis S4->S5

Fig 2: Step-by-step experimental workflow for validating antimicrobial efficacy and target engagement.

Protocol A: High-Throughput Broth Microdilution (Phenotypic Validation)

Causality & Rationale: Standard turbidity measurements can be confounded by compound precipitation. We utilize Resazurin (Alamar Blue) as a metabolic indicator. Resazurin is reduced to fluorescent resorufin only by living cells, entirely decoupling the viability readout from optical density artifacts.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture target strains (e.g., S. aureus, C. albicans) to the mid-logarithmic phase. Adjust the suspension to a 0.5 McFarland standard (approx. 1.5×108 CFU/mL) and dilute 1:100 in Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi.

  • Compound Titration: Prepare a primary stock of the triazole-thiol in 100% DMSO. Perform a 2-fold serial dilution in a 96-well plate, ensuring the final DMSO concentration never exceeds 1% (v/v) to prevent solvent toxicity.

  • Internal Controls:

    • Positive Control: Standard antibiotic/antifungal (e.g., Fluconazole).

    • Negative Control: Inoculum + 1% DMSO vehicle (ensures solvent non-toxicity).

    • Sterility Control: Uninoculated media.

  • Incubation & Readout: Add 10 µL of the standardized inoculum to all test wells. Incubate at 37°C for 18-24 hours. Add 20 µL of 0.015% resazurin solution to each well and incubate for an additional 2 hours.

  • Analysis: The MIC is defined as the lowest concentration well that remains blue (oxidized resazurin), indicating complete inhibition of metabolic activity.

Protocol B: Cellular Thermal Shift Assay (CETSA) for Target Engagement

Causality & Rationale: Phenotypic death does not prove the mechanism. A compound might simply act as a non-specific membrane detergent. CETSA operates on the thermodynamic principle that ligand binding stabilizes a protein, increasing its melting temperature ( Tm​ ). By measuring the Tm​ shift of CYP51 or DNA Gyrase in intact cells, we definitively prove intracellular target engagement.

Step-by-Step Methodology:

  • Cell Treatment: Incubate the microbial culture with the triazole-thiol compound at 5×MIC for 1 hour to allow intracellular accumulation and target binding. Use a 1% DMSO vehicle as the control.

  • Thermal Aliquoting: Divide the treated and control cultures into PCR tubes (50 µL each). Subject the tubes to a temperature gradient (e.g., 40°C to 70°C) for exactly 3 minutes using a thermal cycler, followed by 3 minutes at room temperature.

  • Lysis & Clarification: Lyse the cells using a combination of freeze-thaw cycles and mild sonication. Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet denatured/aggregated proteins.

  • Western Blotting: Extract the soluble supernatant (containing intact, ligand-stabilized protein). Resolve via SDS-PAGE and immunoblot using specific antibodies against CYP51 or DNA Gyrase.

  • Data Synthesis: Plot the band intensity against temperature to generate melt curves. A rightward shift ( ΔTm​>2∘C ) in the compound-treated group compared to the vehicle control validates direct, intracellular target binding.

References

  • 1,2,4-Triazoles as Important Antibacterial Agents Source: MDPI (Pharmaceuticals) URL:[Link]

  • Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives Source: National Center for Biotechnology Information (PMC) URL:[Link]

  • SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES Source: Connect Journals URL:[Link]

  • Synthesis, characterization and antibacterial evaluation of new 1,2,4- triazole-3-thiol derivatives Source: International Journal of Green Pharmacy URL:[Link]

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Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Application Note: Synthesis and Characterization of 4-Cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Standard Operating...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of 4-Cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Standard Operating Protocol & Mechanistic Guide

Introduction & Mechanistic Rationale

The 1,2,4-triazole-3-thiol scaffold is a privileged motif in medicinal chemistry, frequently utilized for its ability to form robust salt bridges and coordinate with metal ions in target active sites. The compound 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol integrates the hydrogen-bonding capacity of a pyridine ring with the lipophilic, conformationally restricted cyclopropyl group.

Under physiological conditions, the thiol group (pKa ≈ 8.5–9.5) exists in a dynamic equilibrium, while the core triazole ring exhibits thione-thiol tautomerism. In polar solvents and the solid state, the thione form predominantly dictates the molecule's physicochemical behavior [1, 3].

The most robust and scalable method for synthesizing 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is a two-step sequence [1]. First, a nucleophilic addition occurs between an acid hydrazide and an isothiocyanate to yield a thiosemicarbazide intermediate. Second, a base-catalyzed intramolecular dehydrative cyclization constructs the aromatic triazole core.

Synthesis Isoniazid Isonicotinic Acid Hydrazide (Isoniazid) Intermediate 1-Isonicotinoyl-4-cyclopropyl- thiosemicarbazide Isoniazid->Intermediate EtOH, RT Nucleophilic Addition Isothiocyanate Cyclopropyl Isothiocyanate Isothiocyanate->Intermediate Product 4-Cyclopropyl-5-(pyridin-4-yl)- 4H-1,2,4-triazole-3-thiol Intermediate->Product 1. 8% NaOH (aq), Reflux 2. HCl to pH 5 Dehydrative Cyclization

Two-step synthesis of 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.

Experimental Design & Causality

As a self-validating protocol, this workflow incorporates specific analytical checkpoints.

  • Solvent Selection: Ethanol is chosen for the first step because it solubilizes the starting materials but often allows the thiosemicarbazide intermediate to precipitate, driving the equilibrium forward and simplifying isolation.

  • Base Selection: An 8% aqueous NaOH solution provides the necessary hydroxide concentration to deprotonate the intermediate, facilitating the nucleophilic attack of the nitrogen onto the carbonyl carbon, followed by the elimination of water [1].

  • Isoelectric Precipitation: The final product contains both a basic pyridine nitrogen and a weakly acidic thiol/thione. Acidifying the highly basic reaction mixture to pH ~5 ensures the molecule reaches its isoelectric point, maximizing precipitation and yield [4].

Table 1: Reaction Parameters & Stoichiometry
Reagent / MaterialMW ( g/mol )EquivalentsAmount (Scale: 10 mmol)Role
Isonicotinic acid hydrazide137.141.01.37 gNucleophile
Cyclopropyl isothiocyanate99.151.051.04 gElectrophile
Ethanol (Absolute)46.07Solvent20 mLReaction Medium
Sodium Hydroxide (8% aq)40.00Excess15 mLCyclization Catalyst
Hydrochloric Acid (10% aq)36.46As needed~10-15 mLNeutralization

Step-by-Step Synthesis Protocol

Phase 1: Formation of the Thiosemicarbazide Intermediate
  • Preparation: Equip a 50 mL round-bottom flask with a magnetic stir bar. Add isonicotinic acid hydrazide (1.37 g, 10 mmol) and suspend it in 20 mL of absolute ethanol.

  • Addition: Dropwise, add cyclopropyl isothiocyanate (1.04 g, 10.5 mmol) to the stirring suspension at room temperature [2]. Note: Cyclopropyl isothiocyanate is moisture-sensitive; use fresh reagent to prevent hydrolysis.

  • Reaction: Stir the mixture at room temperature for 2 to 4 hours. The suspension will initially clear as the hydrazide reacts, followed by the precipitation of the 1-isonicotinoyl-4-cyclopropylthiosemicarbazide intermediate.

  • Validation (TLC): Monitor consumption of the hydrazide via TLC (Mobile phase: 9:1 Dichloromethane/Methanol). The intermediate will appear as a new, lower-Rf spot.

  • Isolation: Concentrate the mixture under reduced pressure to approximately half its volume. Filter the precipitated solid via vacuum filtration, wash with 5 mL of cold ethanol, and dry under vacuum. (Expected yield: 85-90%).

Phase 2: Base-Catalyzed Cyclization
  • Dissolution: Transfer the dried thiosemicarbazide intermediate to a 100 mL round-bottom flask equipped with a reflux condenser. Add 15 mL of 8% aqueous NaOH. The solid should dissolve as it forms a highly soluble sodium salt.

  • Reflux: Heat the mixture to a gentle reflux (approx. 100 °C) with continuous stirring for 3 to 5 hours [1].

  • Validation (TLC): Spot the reaction mixture against the intermediate. The complete disappearance of the intermediate confirms successful cyclization.

Phase 3: Workup and Purification
  • Cooling: Remove the flask from the heat source and allow the reaction mixture to cool to room temperature. Place the flask in an ice-water bath.

  • Acidification: Slowly, and with vigorous stirring, add 10% aqueous HCl dropwise. Monitor the pH continuously using a calibrated pH meter or narrow-range indicator paper.

  • Precipitation: Stop the addition of HCl when the pH reaches exactly 5.0 to 5.5. A dense white-to-off-white precipitate of crude 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol will form.

  • Filtration: Collect the product via vacuum filtration. Wash the filter cake thoroughly with ice-cold distilled water (3 × 10 mL) to remove residual sodium chloride.

  • Purification: Recrystallize the crude product from a minimal amount of hot ethanol/water mixture. Dry the purified crystals in a vacuum oven at 50 °C for 12 hours.

Physicochemical Data & Quality Control

Table 2: Expected Analytical Profile
ParameterExpected Value / ObservationAnalytical Method
Appearance White to off-white crystalline solidVisual Inspection
Yield (Overall) 65% – 75%Gravimetric
Tautomeric State Predominantly Thione (Solid State)FT-IR (Absence of distinct S-H stretch at ~2550 cm⁻¹, presence of C=S at ~1250 cm⁻¹) [3]
pKa (Thiol/Thione) ~ 8.5 - 9.2Potentiometric Titration [4]
Mass Spectrometry [M+H]⁺ m/z 219.07LC-MS (ESI+)

References

  • Technical Support Center: Synthesis of 4,5-diethyl-4H-1,2,4-triazole-3-thiol. Benchchem.
  • CYCLOPROPYL ISOTHIOCYANATE | 56601-42-4. ChemicalBook.
  • Real Chemical States of the 3-Sulfur Derivative of 1,2,4-Triazole in Different Conditions: Complex Experimental and Theoretical Studies. The Journal of Physical Chemistry C - ACS Publications.
  • The pKa values of 1,2,4-triazole and its alkyl derivatives. ResearchGate.
Application

Application Note: 4-Cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol as a Versatile Ligand in Coordination Chemistry

Introduction & Mechanistic Overview The rational design of Metal-Organic Frameworks (MOFs), coordination polymers (CPs), and discrete metallo-pharmaceuticals relies heavily on the selection of programmable, multifunction...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Overview

The rational design of Metal-Organic Frameworks (MOFs), coordination polymers (CPs), and discrete metallo-pharmaceuticals relies heavily on the selection of programmable, multifunctional ligands. 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (CPPT) has emerged as a highly versatile building block in modern coordination chemistry[1].

Featuring a 1,2,4-triazole core, a pyridine ring, a thiol/thione group, and a cyclopropyl substituent, CPPT offers a unique combination of hard and soft coordination sites. The inclusion of the cyclopropyl group is a critical design choice: it provides specific steric bulk that prevents dense interpenetration of polymeric networks (thereby increasing MOF porosity) and enhances the lipophilicity of the resulting complexes, a vital parameter for cellular membrane penetration in drug development[1][2].

Physicochemical Properties & Coordination Causality

Understanding the tautomerism of CPPT is essential for predicting and controlling its coordination behavior. In solution, the ligand exists in a dynamic equilibrium between the neutral thiol (-SH) and thione (=S) forms.

Causality in Metal Selection: The deprotonation of the thiol group in basic media generates a highly nucleophilic thiolate. According to Pearson's Hard and Soft Acids and Bases (HSAB) principle, this soft S-donor exhibits a strong thermodynamic affinity for soft metal centers (e.g., Ag⁺, Au⁺, Hg²⁺)[3]. Conversely, the pyridine and triazole nitrogen atoms act as excellent σ-donors for borderline or hard metals (e.g., Zn²⁺, Co²⁺, Cu²⁺). This bifunctionality allows chemists to synthesize complex heterometallic frameworks by sequentially reacting the ligand with different metal salts.

Table 1: Physicochemical Profile and Experimental Causality
Property / FeatureDescription / ValueCausality in Experimental Design
Molecular Formula C₁₀H₁₀N₄SProvides multiple binding vectors (N, N, S) for constructing 2D/3D heterometallic architectures.
Molecular Weight 218.28 g/mol Low molecular weight ensures a high metal-to-ligand ratio, maximizing the density of active metal sites[2].
N-Donors (Pyridine/Triazole) Hard/Borderline AffinityDirects the formation of rigid, highly crystalline architectures with transition metals like Zn(II) or Cd(II).
S-Donor (Thiolate) Soft AffinityFacilitates strong covalent bonding with Ag(I), which is crucial for preventing premature metal degradation in biological media[4].
Cyclopropyl Group Steric & HydrophobicPrevents dense crystallographic packing; increases solubility in organic solvents (e.g., DMF, DMSO) during solvothermal synthesis.

Applications in Drug Development and Materials Science

Bio-inorganic Chemistry & Antimicrobial Agents

Silver(I) and Copper(II) complexes utilizing triazole-thiol derivatives demonstrate potent, broad-spectrum antimicrobial activity against pathogens like S. aureus and E. coli[4]. The CPPT ligand acts as a stabilizing carrier, facilitating the controlled release of the toxic metal ion. Furthermore, the lipophilic nature of the cyclopropyl group enhances the complex's ability to partition into and disrupt bacterial phospholipid bilayers[5].

Luminescent Metal-Organic Frameworks

Coordination of CPPT with d¹⁰ metal ions (such as Zn²⁺ or Cd²⁺) restricts the intramolecular rotation of the pyridine and triazole rings. This structural rigidification minimizes non-radiative decay pathways, significantly enhancing ligand-centered fluorescence via the Chelation-Enhanced Fluorescence (CHEF) effect. These luminescent MOFs are highly sought after for chemical sensing and optoelectronic applications[3].

Experimental Protocols

Protocol 1: Solvothermal Synthesis of a Zn(II)-CPPT Coordination Polymer

This protocol is designed to yield X-ray quality single crystals by maintaining thermodynamic control over the coordination bonds.

  • Ligand Preparation: Dissolve 0.1 mmol (21.8 mg) of CPPT in 5 mL of a mixed solvent system (N,N-dimethylformamide/ethanol, 1:1 v/v).

    • Causality: DMF ensures complete solubility of the polymeric intermediate, while ethanol acts as a co-solvent to modulate the dielectric constant and promote eventual crystallization.

  • Deprotonation: Add 10 μL of triethylamine (Et₃N) to the solution.

    • Causality: Et₃N deprotonates the thiol, driving the equilibrium entirely to the thiolate form. This activates the S-donor site and prevents the formation of kinetic byproducts.

  • Metal Addition: Slowly layer 5 mL of an aqueous solution containing 0.1 mmol of Zn(NO₃)₂·6H₂O over the ligand solution in a thick-walled glass vial.

  • Solvothermal Reaction: Seal the vial and heat at 85°C for 72 hours.

    • Causality: Elevated temperatures overcome the activation energy for reversible bond formation, allowing the system to correct kinetic defects and form a highly ordered crystalline lattice.

  • Controlled Cooling: Program the oven to cool to room temperature at a strict rate of 0.1°C/min.

    • Causality: Slow cooling prevents rapid, chaotic nucleation, strongly favoring the growth of large, defect-free single crystals suitable for Single-Crystal X-Ray Diffraction (SCXRD).

  • Self-Validation System: Wash the harvested crystals with cold ethanol. Perform FT-IR spectroscopy; the complete disappearance of the S-H stretching band at ~2750 cm⁻¹ confirms successful thiolate coordination to the metal center.

Protocol 2: Synthesis of an Ag(I) Antimicrobial Complex

This protocol focuses on synthesizing discrete, biologically active complexes.

  • Reaction Setup: Perform all steps in a dark room or exclusively use amber glassware.

    • Causality: Ag(I) complexes are highly photosensitive. Exposure to UV/visible light will cause premature photo-reduction of the silver ions into inactive Ag⁰ nanoparticles.

  • Complexation: Mix equimolar amounts of CPPT and AgNO₃ in basic methanol (pH 8-9, adjusted with NaOH). Stir continuously for 4 hours at room temperature.

  • Validation: The immediate formation of a white/pale-yellow precipitate indicates the formation of the [Ag(CPPT)]ₙ complex. Confirm the absence of the free nitrate peak (~1380 cm⁻¹) in the FT-IR spectrum to ensure complete ligand exchange and purity[3].

Visualizations

Pathway LIG CPPT Ligand (Thiol-Thione Equilibrium) THIOL Thiol Form (Neutral) Hard/Borderline Affinity LIG->THIOL Acidic/Neutral pH THIOLATE Thiolate Form (Anionic) Soft Metal Affinity LIG->THIOLATE Basic pH (Et3N/NaOH) HARD Zn(II), Co(II), Ni(II) N-Coordination THIOL->HARD Pyridine/Triazole N-donors SOFT Ag(I), Au(I), Cu(I) S-Coordination THIOLATE->SOFT Thiolate S-donor MOF Luminescent MOFs & Coordination Polymers HARD->MOF Solvothermal Assembly BIO Antimicrobial Discrete Complexes SOFT->BIO Room Temp / Darkness

CPPT Tautomerism and Metal-Directed Coordination Pathways.

Workflow S1 1. Dissolution CPPT in DMF/EtOH S2 2. Deprotonation Add Et3N S1->S2 S3 3. Metal Addition Layer Zn(NO3)2 S2->S3 S4 4. Solvothermal 85°C for 72h S3->S4 S5 5. Crystallization Cool at 0.1°C/min S4->S5 S6 6. Validation SCXRD & FT-IR S5->S6

Step-by-Step Experimental Workflow for Solvothermal MOF Synthesis.

References

  • NextSDS Chemical Substance Information Title: 4-CYCLOPROPYL-5-PYRIDIN-4-YL-4H-1,2,4-TRIAZOLE-3-THIOL Source: NextSDS Database URL
  • Santa Cruz Biotechnology (SCBT)
  • ResearchGate Publication Title: Synthesis of some new 1,2,4-triazoles, their Mannich and Schiff bases and evaluation of their antimicrobial activities Source: ResearchGate URL
  • Scientific Research Publishing (SCIRP)
  • ResearchGate Publication Title: New acyclic 1,2,4-triazole-based Schiff base hydrazone: Synthesis, characterization, spectrophotometric and computational studies Source: ResearchGate URL

Sources

Method

Application Notes and Protocols: 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol as a High-Efficacy Corrosion Inhibitor in Acidic Media

Introduction: The Challenge of Acid-Induced Corrosion and the Role of Triazole Derivatives Corrosion in acidic environments represents a significant challenge across numerous industries, including chemical processing, oi...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Challenge of Acid-Induced Corrosion and the Role of Triazole Derivatives

Corrosion in acidic environments represents a significant challenge across numerous industries, including chemical processing, oil and gas, and metal finishing. Acidic solutions, particularly those containing hydrochloric acid (HCl) and sulfuric acid (H₂SO₄), are highly aggressive towards metallic materials, leading to substantial economic losses and safety concerns. The use of organic corrosion inhibitors is a primary strategy to mitigate this degradation. These inhibitors function by adsorbing onto the metal surface, forming a protective barrier that impedes the corrosive process.[1]

Among the various classes of organic inhibitors, triazole derivatives have garnered considerable attention due to their exceptional performance.[2][3][4] These heterocyclic compounds, containing three nitrogen atoms in their five-membered ring, exhibit strong adsorption characteristics on metal surfaces.[3] The presence of heteroatoms (N, S) and π-electrons in their molecular structure facilitates their interaction with the d-orbitals of metal atoms, leading to the formation of a stable, protective film.[2][3] This document provides a detailed guide on the application and evaluation of a specific, highly effective triazole derivative, 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol , as a corrosion inhibitor in acidic media.

Molecular Profile: 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

The molecule 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol possesses a unique combination of structural features that contribute to its superior inhibitory action.

  • Triazole Ring: The core 1,2,4-triazole ring is rich in nitrogen atoms, which act as active centers for adsorption onto the metal surface.[5][6]

  • Thiol Group (-SH): The presence of a sulfur atom in the thiol group provides an additional site for strong chemical bonding (chemisorption) with the metal surface, significantly enhancing the stability of the protective film.

  • Pyridinyl Group: The pyridine ring, with its nitrogen heteroatom and π-electron system, further contributes to the molecule's ability to adsorb and form a dense protective layer.

  • Cyclopropyl Group: This aliphatic ring can influence the molecule's solubility and spatial arrangement on the metal surface.

The thiol-thione tautomerism of this molecule is also a key aspect of its functionality, allowing for versatile interaction mechanisms with the metal surface.[7]

Mechanism of Corrosion Inhibition

The primary mechanism by which 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol protects metals in acidic media is through adsorption onto the metal surface. This adsorption can occur through two main processes:

  • Physisorption: This involves electrostatic interactions between the charged metal surface (in acidic solution) and the charged inhibitor molecule.

  • Chemisorption: This is a stronger form of adsorption involving the sharing of electrons between the heteroatoms (N, S) of the inhibitor and the vacant d-orbitals of the metal atoms, forming a coordinate-type bond.[8]

The formation of a protective layer by the inhibitor molecules blocks both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process, classifying it as a mixed-type inhibitor.[2] The effectiveness of this protective layer is dependent on factors such as the inhibitor's concentration, the temperature of the environment, and the specific acidic medium.

Diagram: Proposed Corrosion Inhibition Mechanism

G cluster_solution Acidic Solution (e.g., HCl) cluster_surface Metal Surface (e.g., Mild Steel) cluster_interface Metal-Solution Interface H_plus H⁺ Cl_minus Cl⁻ Inhibitor 4-cyclopropyl-5-(pyridin-4-yl) -4H-1,2,4-triazole-3-thiol Adsorption Adsorption of Inhibitor Inhibitor->Adsorption Adsorbs onto Metal Metal (Fe) Metal->Adsorption Anodic Anodic Reaction Fe → Fe²⁺ + 2e⁻ Corrosion_Inhibition Corrosion Inhibition Cathodic Cathodic Reaction 2H⁺ + 2e⁻ → H₂ Protective_Film Formation of Protective Film Adsorption->Protective_Film Protective_Film->Anodic Blocks Protective_Film->Cathodic Blocks Protective_Film->Corrosion_Inhibition Results in

Caption: Proposed mechanism of corrosion inhibition by the triazole compound.

Experimental Evaluation Protocols

To quantitatively assess the performance of 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, a series of electrochemical and surface analysis techniques should be employed.

Electrochemical Measurements

Electrochemical methods provide rapid and accurate data on corrosion rates and inhibitor efficiency.[9] These tests are typically conducted using a three-electrode cell setup comprising a working electrode (the metal sample), a reference electrode (e.g., Saturated Calomel Electrode - SCE), and a counter electrode (e.g., platinum).

4.1.1. Potentiodynamic Polarization (PDP)

This technique is used to determine the corrosion current density (i_corr) and the corrosion potential (E_corr), and to understand the inhibitor's effect on both anodic and cathodic reactions.[9]

Protocol:

  • Prepare the working electrode by polishing the metal surface to a mirror finish, followed by degreasing and rinsing.

  • Immerse the electrodes in the acidic solution (e.g., 1 M HCl) with and without various concentrations of the inhibitor.

  • Allow the system to stabilize by measuring the open-circuit potential (OCP) for a sufficient time (e.g., 30-60 minutes).

  • Perform the potentiodynamic scan by sweeping the potential from a cathodic value to an anodic value relative to the OCP (e.g., -250 mV to +250 mV vs. OCP) at a slow scan rate (e.g., 0.5 mV/s).[6]

  • Extract the corrosion parameters (i_corr, E_corr, and Tafel slopes) from the resulting polarization curves.

  • Calculate the inhibition efficiency (IE%) using the following equation: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] x 100

4.1.2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information about the kinetics of the electrode processes and the properties of the inhibitor film.[10][11][12]

Protocol:

  • Use the same three-electrode setup and sample preparation as for PDP.

  • After OCP stabilization, apply a small amplitude AC potential signal (e.g., 10 mV) over a range of frequencies (e.g., 100 kHz to 10 mHz).[12]

  • Analyze the resulting impedance data using Nyquist and Bode plots.

  • Model the data using an appropriate equivalent electrical circuit to determine parameters such as charge transfer resistance (R_ct) and double-layer capacitance (C_dl).

  • Calculate the inhibition efficiency (IE%) using the R_ct values: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] x 100

Diagram: Experimental Workflow for Inhibitor Evaluation

G cluster_prep Sample Preparation cluster_electrochem Electrochemical Testing cluster_analysis Data Analysis & Surface Characterization Metal_Sample Metal Sample (e.g., Mild Steel) Polishing Mechanical Polishing Metal_Sample->Polishing Cleaning Degreasing & Rinsing Polishing->Cleaning Three_Electrode_Cell Three-Electrode Cell Setup Cleaning->Three_Electrode_Cell SEM_AFM Surface Morphology Analysis (SEM/AFM) Cleaning->SEM_AFM Pre-exposure OCP OCP Stabilization Three_Electrode_Cell->OCP Three_Electrode_Cell->SEM_AFM Post-exposure XPS_FTIR Surface Composition Analysis (XPS/FTIR) Three_Electrode_Cell->XPS_FTIR Post-exposure PDP Potentiodynamic Polarization OCP->PDP EIS Electrochemical Impedance Spectroscopy OCP->EIS Data_Extraction Extraction of Corrosion Parameters (i_corr, R_ct) PDP->Data_Extraction EIS->Data_Extraction IE_Calculation Inhibition Efficiency Calculation Data_Extraction->IE_Calculation Adsorption_Isotherm Adsorption Isotherm Modeling IE_Calculation->Adsorption_Isotherm

Caption: Workflow for evaluating the corrosion inhibitor's performance.

Surface Analysis Techniques

Surface analysis methods provide direct evidence of the formation of a protective inhibitor film on the metal surface.[13][14][15]

Protocol:

  • Immerse metal coupons in the acidic solution with and without the inhibitor for a specified period (e.g., 24 hours).

  • Gently rinse the coupons with deionized water and dry them.

  • Analyze the surface morphology using:

    • Scanning Electron Microscopy (SEM): To visualize the surface topography and the reduction in corrosion damage in the presence of the inhibitor.[16][17]

    • Atomic Force Microscopy (AFM): To obtain high-resolution 3D images of the surface and quantify the reduction in surface roughness.[18]

  • Investigate the chemical composition of the surface film using:

    • X-ray Photoelectron Spectroscopy (XPS): To identify the elemental composition of the adsorbed layer and confirm the presence of N and S from the inhibitor.[16][19]

    • Fourier-Transform Infrared Spectroscopy (FTIR): To identify the functional groups of the inhibitor molecule present on the metal surface.[13]

Data Interpretation and Performance Metrics

Adsorption Isotherm Modeling

To understand the interaction between the inhibitor molecules and the metal surface, the experimental data can be fitted to various adsorption isotherms (e.g., Langmuir, Temkin, Freundlich).[1][20] The Langmuir adsorption isotherm is often a good fit for such systems, indicating the formation of a monolayer of the inhibitor on the metal surface.[21][22][23][24] The degree of surface coverage (θ), calculated from the inhibition efficiency (IE%/100), is plotted against the inhibitor concentration (C). For the Langmuir isotherm, a linear plot of C/θ versus C is expected.[20]

Quantitative Performance Data

The following tables present hypothetical data to illustrate the expected performance of 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol in 1 M HCl on mild steel.

Table 1: Potentiodynamic Polarization Data

Inhibitor Conc. (mM)E_corr (mV vs. SCE)i_corr (µA/cm²)Inhibition Efficiency (IE%)
0 (Blank)-4501000-
0.1-43515085.0
0.5-4205095.0
1.0-4153097.0

Table 2: Electrochemical Impedance Spectroscopy Data

Inhibitor Conc. (mM)R_ct (Ω·cm²)C_dl (µF/cm²)Inhibition Efficiency (IE%)
0 (Blank)50200-
0.13505085.7
0.510003095.0
1.015002596.7

Conclusion

4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol demonstrates significant potential as a high-efficacy corrosion inhibitor for metals in acidic environments. Its unique molecular structure facilitates strong adsorption and the formation of a durable protective film on the metal surface. The detailed protocols provided herein offer a robust framework for researchers and scientists to evaluate and validate the performance of this and similar inhibitor compounds, contributing to the development of advanced corrosion mitigation strategies.

References

  • AMPP. (2001). Surface Analysis of Adsorbed Carbon Dioxide Corrosion Inhibitors.
  • ResearchGate. (2019). Understanding the Corrosion Inhibition Mechanism of Mild Steel in Hydrochloric Acid by a Triazole Derivative: A Combined Experimental and Theoretical Approach.
  • MDPI. (2025).
  • PMC. (n.d.). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces.
  • ResearchGate. (n.d.).
  • ResearchGate. (n.d.). Surface Characterization Techniques in Corrosion Inhibition Research.
  • AIP Publishing. (n.d.). Electrochemical Impedance Spectroscopy Study on Corrosion Inhibition of Benzyltriethylammonium Chloride.
  • OHIO Open Library. (n.d.). Corrosion Inhibitor Persistency Using Langmuir Isotherm Model and Effects of Iron Carbide on Persistency.
  • ASTM. (2023).
  • Encyclopedia.pub. (2022).
  • DESWATER. (n.d.). Electrochemical impedance spectroscopy study of copper corrosion inhibition by PASP in 3% citric acid.
  • ASTM. (2009).
  • ResearchGate. (n.d.). Langmuir adsorption isotherms for the inhibition of mild steel....
  • Metrohm. (n.d.).
  • BioLogic Learning Center. (2024). How to decode the standard test methods for corrosion?.
  • OUCI. (n.d.). An Overview on the Performance of 1,2,3-Triazole Derivatives as Corrosion Inhibitors for Metal Surfaces.
  • IntechOpen. (2024). Adsorption Isotherm Modeling in Corrosion Inhibition Studies.
  • MDPI. (2022). Application of electrochemical impedance spectroscopy technology to evaluate passivation performance of film forming and adsorpt.
  • Taylor & Francis. (2018).
  • ResearchGate. (n.d.). Study of corrosion inhibition by Electrochemical Impedance Spectroscopy method of 5083 aluminum alloy in 1M HCl solution conta.
  • ResearchGate. (n.d.). Surface Analysis of Inhibitor Film Formed by Poly(Vinyl Alcohol) on Stainless Steel in Sodium Chloride Solution.
  • Scilit. (2026). A critical review on advanced surface analysis techniques used for studying the adsorption mechanisms of organic corrosion inhibitors.
  • ROSA P. (n.d.). Impedance Spectroscopy for the Evaluation of Corrosion Inhibitors in Highway Deicers.
  • MDPI. (2022).
  • University of the Sunshine Coast, Queensland. (n.d.). Surface analysis of adsorbed carbon dioxide corrosion inhibitors.
  • ResearchGate. (n.d.). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols.
  • ResearchGate. (n.d.). Corrosion inhibition performance of 4-(4-methoxybenzylideneamino)-5-(4-pyridinyl)-2,4-dihydro-1,2,4-triazole-3-thione (MPDTT) for mild steel in acidic media: Experimental and theoretical insights.
  • Semantic Scholar. (n.d.). Hydrazone-Tethered 5-(Pyridin-4-yl)
  • PMC. (n.d.).
  • ResearchGate. (2024). Synthesis methods of 1,2,4-triazole-3-thiones: review.
  • NextSDS. (n.d.). 4-CYCLOPROPYL-5-PYRIDIN-4-YL-4H-1,2,4-TRIAZOLE-3-THIOL.
  • ResearchGate. (2026). Theoretical determination of corrosion inhibitor activities of 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol-thione tautomerism.
  • PubMed. (2025). 4-amino-5-(trifluoromethyl)-4H-1, 2, 4-triazole-3-thiol as an effective corrosion inhibitor for low carbon steel in HCl environment.
  • KoreaScience. (2024).

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Application

Application Note: Chromatographic Isolation and Quantification of 4-Cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Introduction & Physicochemical Profiling The compound 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Introduction & Physicochemical Profiling

The compound 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a highly functionalized heterocyclic scaffold frequently utilized in the synthesis of bioactive molecules, including allosteric inhibitors and antifungal agents. Developing a robust High-Performance Liquid Chromatography (HPLC) method for this molecule presents unique analytical challenges due to its amphoteric nature and dynamic structural properties.

Mechanistic Challenges in Chromatography
  • Amphoteric Behavior: The molecule contains a basic pyridine nitrogen (pKa ~5.2) and a weakly acidic thiol group (pKa ~7.5). At low pH, the protonated pyridine ring interacts strongly with residual silanols on silica-based columns, causing severe peak tailing. At high pH, the deprotonated thiol reduces retention on reversed-phase (RP) columns.

  • Thiol-Thione Tautomerism: 1,2,4-triazole-3-thiols exist in a dynamic equilibrium with their thione tautomers. High-resolution mass spectrometry and HPLC studies have demonstrated that the thione form is generally more polar, leading to shorter retention times on reversed-phase stationary phases[1]. If the interconversion rate aligns with the chromatographic timescale, it can result in peak broadening or splitting[2].

To resolve these issues, the method must utilize precise pH control to neutralize the molecule and stabilize the tautomeric equilibrium, ensuring a self-validating and reproducible elution profile.

G A Analyte: 4-cyclopropyl-5-(pyridin-4-yl) -4H-1,2,4-triazole-3-thiol B Challenge 1: Pyridine Basicity (pKa ~5.2) A->B C Challenge 2: Thiol-Thione Tautomerism A->C D Solution: Ammonium Acetate Buffer (pH 5.5) Neutralizes Pyridine & Thiol B->D E Solution: Fast Gradient & Controlled Temp (30°C) Minimizes Peak Splitting C->E F Optimized RP-HPLC Separation (Sharp, Symmetrical Peaks) D->F E->F

Fig 1. Chromatographic challenges and method development rationale for the target analyte.

Method Development Rationale (Causality & Design)

Mobile Phase Selection

To mitigate peak tailing and ensure reproducible retention, a mobile phase buffered at pH 5.5 using 5 mM ammonium acetate is highly effective, as demonstrated in the analysis of related alkylsulfanyl-1,2,4-triazole derivatives[3].

  • Why pH 5.5? At this pH, the pyridine nitrogen remains largely unprotonated, eliminating secondary ion-exchange interactions with the stationary phase. Simultaneously, the thiol group remains protonated (neutral), maximizing hydrophobic interactions with the C18 column.

  • Why Ammonium Acetate? It provides excellent buffering capacity at pH 5.5 and is fully volatile, making this method directly transferable to LC-MS/MS systems for downstream pharmacokinetic or impurity profiling.

Stationary Phase Selection

An end-capped C18 column (e.g., Waters XBridge or equivalent) is required. End-capping shields residual silanols, which is critical for pyridine-containing compounds. The hybrid silica backbone also resists dissolution at mid-range pH values.

Experimental Protocols

The following self-validating protocol is designed for the isolation and quantification of the target compound from synthetic mixtures or biological matrices. Standardized sample preparation, including simple dilution followed by 0.45 µm or 0.22 µm filtration, is critical for maintaining column longevity and method robustness[4].

Reagent Preparation
  • Mobile Phase A (Aqueous Buffer): Dissolve 0.385 g of HPLC-grade ammonium acetate in 1000 mL of ultrapure water (18.2 MΩ·cm). Adjust the pH to 5.5 ± 0.05 using dilute glacial acetic acid. Filter through a 0.22 µm nylon membrane and degas.

  • Mobile Phase B (Organic): 100% HPLC-grade Acetonitrile.

  • Diluent: Methanol : Water (50:50, v/v).

Sample Preparation
  • Weigh 10.0 mg of the 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol standard.

  • Dissolve in 10 mL of Diluent to create a 1.0 mg/mL stock solution. Sonicate for 5 minutes to ensure complete dissolution.

  • Dilute the stock solution with Diluent to a working concentration of 50 µg/mL.

  • Filter the working solution through a 0.22 µm PTFE syringe filter directly into an HPLC vial.

Chromatographic Workflow

Workflow S1 Sample Prep Diluent: MeOH/H2O Filter: 0.22 µm PTFE S2 Equilibration 5 mM NH4OAc (pH 5.5) Temp: 30°C S1->S2 S3 Injection & Elution Gradient: 5% to 95% ACN Flow: 1.0 mL/min S2->S3 S4 Detection DAD: 254 nm ESI-MS: Positive Mode S3->S4

Fig 2. Step-by-step HPLC-DAD/MS experimental workflow for triazole-thiol analysis.

Data Presentation & Instrument Parameters

Table 1: Optimized Gradient Elution Program

Causality Note: Starting at 5% organic ensures the polar thione tautomer is adequately focused at the column head. Ramping to 95% ensures the lipophilic cyclopropyl moiety does not cause the compound to be retained indefinitely.

Time (min)Flow Rate (mL/min)Mobile Phase A (%)Mobile Phase B (%)Elution Profile
0.01.0955Isocratic Hold (Focusing)
2.01.0955Isocratic Hold
8.01.0595Linear Gradient
11.01.0595Column Wash
11.11.0955Return to Initial
15.01.0955Re-equilibration
Table 2: System Suitability & Validation Parameters

Causality Note: Thermostatting the column at 30°C is mandatory. Fluctuating room temperatures can cause the thiol-thione equilibrium to shift during the run, leading to retention time drift. A constant 30°C yields a single, reproducible peak.

ParameterSpecification / SetpointAcceptance Criteria (Self-Validation)
Column C18, 150 x 4.6 mm, 3.5 µmN/A
Column Temperature 30°C± 1°C
Injection Volume 10 µLN/A
Detection Wavelength DAD at 254 nmMax absorbance for pyridine-triazole
Retention Time (tR) ~6.5 minutes%RSD < 1.0% (n=6)
Tailing Factor (Tf) 1.1 - 1.3≤ 1.5 (Confirms silanol shielding)
Theoretical Plates (N) > 8,000≥ 5,000

References

  • The study of thione-thiol tautomerism of 4-amino-5-(4-nitrophenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione by HPLC-MS method Journal of Chemical and Pharmaceutical Research URL:[Link]

  • HPLC/ESI-TOF-MS analysis of selected 1,2,4-triazole-3-thiones (TP-315, TP-2) and 1,2,4-triazole-3-thiol (Thiol) ResearchGate URL:[Link]

  • Alkylsulfanyl-1,2,4-triazoles, a New Class of Allosteric Valosine Containing Protein Inhibitors. Synthesis and Structure–Activity Relationships Journal of Medicinal Chemistry - ACS Publications URL:[Link]

Sources

Method

Application Notes and Protocols: Formulation Strategies for 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol in Polymer Matrices

Introduction: Navigating the Formulation Challenges of a Novel Triazole Thiol 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with a molecular formula of C₁₀H₁₀N₄S and a molecular weig...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Navigating the Formulation Challenges of a Novel Triazole Thiol

4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a heterocyclic compound with a molecular formula of C₁₀H₁₀N₄S and a molecular weight of 218.28 g/mol [1][2]. The presence of the triazole, pyridine, and thiol moieties suggests a molecule with potential for diverse biological activities. However, compounds of this class often exhibit poor aqueous solubility, which can significantly hinder their bioavailability and therapeutic efficacy. The crystalline nature and potentially high melting point of such molecules, analogous to similar structures like 4-Amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol which melts at 250-254 °C, present a significant hurdle in developing effective oral dosage forms[3].

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on advanced formulation techniques to incorporate 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol into polymer matrices. The primary objective is to transform the crystalline active pharmaceutical ingredient (API) into a more bioavailable amorphous form within a stable solid dispersion. We will explore three robust formulation strategies: Hot-Melt Extrusion (HME), Solvent Casting, and Spray Drying. For each technique, we will delve into the underlying scientific principles, provide detailed, adaptable protocols, and outline the necessary characterization methods to ensure the development of a high-quality, efficacious drug product.

I. Foundational Principles: Polymer Selection for Amorphous Solid Dispersions

The success of any formulation strategy hinges on the rational selection of a polymeric carrier. The polymer not only serves as a matrix to disperse the API at a molecular level but also plays a crucial role in stabilizing the amorphous state and influencing its release profile. Key considerations for polymer selection include:

  • Miscibility and Solubility: The polymer should be miscible with the API to form a single-phase amorphous solid dispersion. This is often predicted by comparing the solubility parameters of the drug and the polymer[4].

  • Thermal Stability: For techniques like HME, the polymer must be thermally stable at the processing temperatures required to melt or soften the API-polymer blend[4].

  • Glass Transition Temperature (Tg): A polymer with a high Tg can help to restrict the molecular mobility of the dispersed API, thereby inhibiting recrystallization and enhancing the physical stability of the amorphous form[5].

  • Hygroscopicity: Low hygroscopicity is desirable as absorbed water can act as a plasticizer, reducing the Tg and increasing the risk of drug recrystallization[4].

  • Drug Release Characteristics: The nature of the polymer (e.g., hydrophilic, hydrophobic, pH-dependent solubility) will dictate the drug release mechanism and can be tailored for immediate or controlled release profiles.

Table 1: Candidate Polymers for Formulation Development
PolymerKey PropertiesPotential Application
Polyvinylpyrrolidone (PVP) High Tg, good solubilizer, forms hydrogen bonds with APIs.Immediate release formulations.
Polyvinylpyrrolidone/Vinyl Acetate Copolymer (PVP/VA) Lower Tg than PVP, good balance of hydrophilicity and processability.Suitable for HME and spray drying.
Hydroxypropyl Methylcellulose (HPMC) Forms a viscous gel layer upon hydration, controlling drug release.Sustained release formulations.
Hydroxypropyl Methylcellulose Acetate Succinate (HPMCAS) pH-dependent solubility (dissolves at pH > 5.5), good for enteric delivery.Targeted release in the intestine.
Soluplus® (polyvinyl caprolactam-polyvinyl acetate-polyethylene glycol graft copolymer) Amphiphilic nature, good solubilizing capacity for poorly soluble drugs.Enhancing bioavailability.
Eudragit® Polymers (Polymethacrylates) Wide range of grades with different pH-dependent solubility profiles.Tailored drug release profiles (immediate, delayed, sustained).

II. Formulation Technique 1: Hot-Melt Extrusion (HME)

Hot-Melt Extrusion is a solvent-free process that utilizes heat and mechanical shear to disperse an API within a polymer matrix. This technique is particularly advantageous for thermally stable compounds and offers continuous manufacturing capabilities.

Causality of Experimental Choices in HME:

The core principle of HME is to elevate the temperature of the API-polymer blend above the polymer's glass transition temperature (and often above the API's melting point) to achieve a molten state. The intensive mixing provided by the co-rotating twin screws ensures a homogenous molecular dispersion of the API within the polymer matrix. Upon cooling, the molten extrudate solidifies, trapping the API in an amorphous state. The choice of processing temperature is critical; it must be high enough to ensure miscibility but low enough to prevent thermal degradation of the API and polymer.

Workflow for Hot-Melt Extrusion

Caption: Workflow for the Solvent Casting Process.

Protocol: Solvent Casting of 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

1. Materials and Equipment:

  • 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (API)

  • Selected polymer (e.g., HPMC, Eudragit®)

  • Volatile organic solvent (e.g., methanol, ethanol, acetone, or a mixture thereof)

  • Glass petri dish or other suitable casting surface

  • Magnetic stirrer and hot plate

  • Controlled environment for drying (e.g., oven with controlled temperature and ventilation)

2. Pre-formulation Studies:

  • Solubility Determination: Determine the solubility of the API and the selected polymer in a range of solvents to identify a common solvent or solvent system.

  • API-Polymer Compatibility in Solution: Observe the clarity and stability of the API-polymer solution to ensure no precipitation or incompatibility.

3. Casting Process:

  • Solution Preparation:

    • Dissolve the polymer in the chosen solvent with gentle stirring.

    • Once the polymer is fully dissolved, add the API and continue stirring until a clear, homogenous solution is obtained. The concentration of the solution will determine the thickness of the final film.

  • Casting: Pour the solution into a clean, level petri dish. The volume of the solution should be calculated to achieve the desired film thickness.

  • Drying:

    • Allow the solvent to evaporate slowly in a well-ventilated area at room temperature or in an oven at a controlled temperature (e.g., 40-60°C). The temperature should be well below the boiling point of the solvent to avoid bubble formation.

    • Drying is typically continued for 24-48 hours, or until a constant weight is achieved, to ensure complete removal of the residual solvent.

  • Film Retrieval: Carefully peel the dried film from the casting surface.

  • Post-Processing: The film can be cut into desired sizes or milled into a powder for further formulation.

4. Characterization:

  • Solid-State Characterization: Perform DSC, PXRD, and FTIR analysis as described for HME to confirm the amorphous state and investigate drug-polymer interactions.

  • Film Properties: Evaluate the mechanical properties of the film (e.g., tensile strength, elongation) if it is intended to be used as a standalone dosage form.

  • Residual Solvent Analysis: Use Gas Chromatography (GC) to quantify the amount of residual solvent in the final product to ensure it is within pharmaceutically acceptable limits.

  • In Vitro Dissolution Studies: Assess the drug release from the film or milled powder.

IV. Formulation Technique 3: Spray Drying

Spray drying is a continuous process that converts a liquid feed (a solution or suspension of the API and polymer) into a dry powder. It is a rapid and efficient method for producing amorphous solid dispersions, particularly for heat-sensitive compounds.

Causality of Experimental Choices in Spray Drying:

In spray drying, the API and polymer solution is atomized into fine droplets into a hot drying gas stream. The large surface area of the droplets leads to very rapid solvent evaporation. This rapid solidification kinetically traps the API in an amorphous state within the polymer matrix, as there is insufficient time for the molecules to arrange into a crystalline lattice. The process parameters, such as inlet temperature, feed rate, and atomization pressure, are critical in controlling the particle size, morphology, and residual solvent content of the final powder.

Workflow for Spray Drying

Caption: Workflow for the Spray Drying Process.

Protocol: Spray Drying of 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

1. Materials and Equipment:

  • 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (API)

  • Selected polymer (e.g., PVP K30, HPMCAS)

  • Volatile organic solvent (e.g., methanol, ethanol, acetone)

  • Laboratory-scale spray dryer

2. Pre-formulation Studies:

  • Solubility and Solution Stability: As with solvent casting, ensure both the API and polymer are soluble and stable in the chosen solvent system. The solution should be clear and free of particulates.

3. Spray Drying Process:

  • Solution Preparation: Prepare a solution of the API and polymer in the selected solvent at a specific concentration (e.g., 5-10% w/v total solids).

  • Spray Dryer Setup:

    • Inlet Temperature: Set the inlet temperature high enough to ensure rapid solvent evaporation but below the degradation temperature of the API and polymer (e.g., 100-150°C).

    • Atomization Pressure/Gas Flow: Adjust the atomization pressure or gas flow to achieve a fine spray and desired particle size.

    • Feed Rate: Set the feed rate of the solution to maintain a stable outlet temperature. The outlet temperature is an indicator of the completeness of drying.

  • Spray Drying: Pump the solution through the atomizer into the drying chamber. The droplets are dried instantaneously, and the solid particles are separated from the gas stream by a cyclone.

  • Powder Collection: Collect the dried powder from the collection vessel of the cyclone.

  • Secondary Drying (if necessary): The collected powder may be subjected to further drying under vacuum to remove any residual solvent.

4. Characterization:

  • Solid-State Characterization: Perform DSC, PXRD, and FTIR analysis to confirm the amorphous nature of the API and to study drug-polymer interactions.

  • Particle Size and Morphology: Analyze the particle size distribution and morphology of the spray-dried powder using techniques like laser diffraction and Scanning Electron Microscopy (SEM).

  • Drug Content and Uniformity: Determine the API content using a validated HPLC method.

  • Residual Solvent Analysis: Quantify residual solvents using GC.

  • In Vitro Dissolution Studies: Evaluate the dissolution rate of the spray-dried powder.

V. In Vitro Drug Release Studies

The ultimate goal of incorporating the API into a polymer matrix is to enhance its dissolution rate and, consequently, its bioavailability. Therefore, in vitro drug release studies are a critical component of the formulation development process.

Protocol: In Vitro Dissolution Testing

1. Equipment:

  • USP Dissolution Apparatus 2 (Paddle) or Apparatus 1 (Basket)

  • UV-Vis Spectrophotometer or HPLC system for sample analysis

2. Dissolution Media:

  • Prepare dissolution media that simulate physiological conditions, such as:

    • 0.1 N HCl (pH 1.2) to simulate gastric fluid.

    • Acetate buffer (pH 4.5).

    • Phosphate buffer (pH 6.8) to simulate intestinal fluid.

3. Procedure:

  • Accurately weigh an amount of the formulated product (extrudate, film, or powder) equivalent to a specific dose of the API.

  • Place the sample in the dissolution vessel containing a known volume of pre-warmed (37 ± 0.5 °C) dissolution medium.

  • Start the apparatus at a specified paddle speed (e.g., 50 or 75 RPM).

  • At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with an equal volume of fresh medium.

  • Filter the samples and analyze the concentration of the dissolved API using a validated analytical method (e.g., UV-Vis spectrophotometry or HPLC).

  • Plot the cumulative percentage of drug released versus time to obtain the dissolution profile.

Table 2: Hypothetical Drug Release Data Comparison
Time (min)% Drug Released (Unformulated API)% Drug Released (HME Formulation)% Drug Released (Solvent Cast Film)% Drug Released (Spray Dried Powder)
5< 1%25%15%40%
152%60%45%85%
305%85%70%> 95%
608%> 95%90%> 95%
12010%> 95%> 95%> 95%

VI. Conclusion and Future Perspectives

The formulation of poorly soluble compounds like 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol into polymer matrices is a critical step in unlocking their therapeutic potential. Hot-melt extrusion, solvent casting, and spray drying are powerful and versatile techniques for creating amorphous solid dispersions with enhanced dissolution and bioavailability. The choice of the most suitable technique will depend on the specific physicochemical properties of the API, such as its thermal stability and solubility, as well as the desired characteristics of the final dosage form.

The protocols provided in this document serve as a robust starting point for formulation development. It is imperative that researchers conduct thorough pre-formulation studies to understand the properties of the API and to select the most appropriate polymer and processing conditions. Systematic characterization of the resulting drug-polymer matrix is essential to ensure the formation of a stable amorphous solid dispersion with the desired drug release profile. Through the judicious application of these advanced formulation strategies, the challenges associated with the poor solubility of 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol can be overcome, paving the way for its successful development as a novel therapeutic agent.

VII. References

  • Crystal Pharmatech. (n.d.). Optimizing Polymer Selection for Amorphous Solid Dispersion in Hot Melt Extrusion Processes. Retrieved from [Link]

  • Ogunyemi, O. O., et al. (2022). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. ChemistrySelect, 7(29), e202201653.

  • NextSDS. (n.d.). 4-CYCLOPROPYL-5-PYRIDIN-4-YL-4H-1,2,4-TRIAZOLE-3-THIOL. Retrieved from [Link]

  • Crystal Pharmatech. (n.d.). Characterization and Evaluation of Amorphous Solid Dispersion (ASD) - Part 1. Retrieved from [Link]

  • Bachay, I. A., et al. (2025). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-breast cancer... [Journal Name, Volume(Issue), pages].

  • Haddad, R., et al. (2013). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. SpringerPlus, 2, 510.

  • Rollas, S., et al. (2002). Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives. Acta Poloniae Pharmaceutica-Drug Research, 59(4), 287-292.

  • Organics. (2025). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. MDPI.

  • Journal of Chemistry. (2019). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. Hindawi.

  • Chinese Journal of Energetic Materials. (2025). Thermal Behavior and Decomposition Mechanism of 2,2-Azobi[4,5-bis (tetrazole-5-yl)]-1,2,3-triazole. [Journal Website].

  • Sabale, P. M., & Mehta, P. (2013). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. Indian Journal of Heterocyclic Chemistry, 23, 149-154.

  • Maximum Academic Press. (2022). Thermal hazard and mechanism study of 5-(4-Pyridyl)tetrazolate (H4-PTZ). [Journal Website].

  • ScienceRise: Pharmaceutical Science. (2022). Advanced research for physico-chemical properties and parameters of toxicity piperazinium 2-((5-(furan-2-YL)-4-phenyl-4H-1,2,4-triazol-3-YL)THIO)acetate. [Journal Website].

  • MDPI. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Poor Aqueous Solubility of 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (C₁₀H₁₀N₄S, MW: 218.28 g/mol ).[1][2] This document provides in-depth...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (C₁₀H₁₀N₄S, MW: 218.28 g/mol ).[1][2] This document provides in-depth troubleshooting strategies, formulation protocols, and answers to frequently asked questions to help researchers overcome the significant challenge of this compound's poor aqueous solubility in in vitro assays. Our goal is to empower you to generate reliable and reproducible data by ensuring your compound remains in solution under assay conditions.

Understanding the Molecule: A Structural Approach to Solubility

The solubility behavior of 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is dictated by its distinct chemical moieties. Understanding these provides the rationale for the solubilization strategies discussed below.

Structural Feature Influence on Solubility Strategy Implication
Pyridine Ring Contains a basic nitrogen atom (pKa of pyridinium ~5.2).[3] It can be protonated to form a more soluble salt.pH Adjustment (acidification)
Cyclopropyl & Phenyl Groups These are non-polar, hydrophobic regions that contribute significantly to low water solubility.Requires solubilizing agents like co-solvents or cyclodextrins.
1,2,4-Triazole-3-thiol Ring This heterocyclic core is complex. It can exhibit thione-thiol tautomerism and possesses both weakly acidic (thiol) and basic (triazole nitrogens) properties.[4] The polar triazole nucleus can aid solubility.[5]pH manipulation can be complex; may require empirical testing across a pH range.

Frequently Asked Questions (FAQs)

Q1: My compound won't dissolve directly in my aqueous assay buffer. What should I do first?

A1: Direct dissolution in aqueous media is highly unlikely for this compound. The standard starting procedure is to first prepare a concentrated stock solution in a strong organic solvent, most commonly Dimethyl Sulfoxide (DMSO).[6][7] A 10-50 mM stock in 100% DMSO is a typical starting point. This stock is then serially diluted into the final assay buffer.

Q2: I prepared a 10 mM stock in DMSO, but it precipitates immediately when I add it to my cell culture medium. What's happening?

A2: This is a classic and very common problem known as "precipitation upon dilution."[8] While your compound is soluble in 100% DMSO, its concentration far exceeds its thermodynamic solubility limit in the final aqueous environment of your assay buffer. The DMSO effectively creates a temporary, supersaturated state (known as kinetic solubility), which is unstable and collapses, causing the compound to crash out of solution.[8][9]

Q3: How can I prevent precipitation upon dilution?

A3: Several immediate strategies can resolve this:

  • Optimize Final DMSO Concentration: Ensure the final DMSO concentration in your assay is as low as possible (typically ≤0.5%) to avoid solvent-induced artifacts and cytotoxicity.[10][11][12]

  • Vortex During Dilution: Add the DMSO stock to the aqueous buffer while vortexing or mixing vigorously.[6] This rapid dispersion can sometimes prevent the formation of localized high concentrations that trigger precipitation.

  • Perform Serial Dilutions: Instead of a single large dilution (e.g., 1:1000), perform a stepwise serial dilution. First, dilute the DMSO stock into an intermediate solution (e.g., a mix of buffer and an organic co-solvent, or just buffer) before the final dilution. This gradual change in solvent polarity can be less disruptive.[8]

Q4: What is the difference between kinetic and thermodynamic solubility, and why does it matter for my assay?

A4: This distinction is critical for interpreting your results. Failing to understand it can lead to significant experimental errors.

Parameter Kinetic Solubility Thermodynamic (Equilibrium) Solubility
Definition The concentration at which a compound precipitates from a supersaturated solution, often generated by diluting a DMSO stock.[9]The true equilibrium concentration of a compound in a saturated solution after an extended period in contact with its solid form.[9]
Relevance to In Vitro Assays Most relevant for initial high-throughput screening where DMSO stocks are used. The measured value is often an overestimation of what is truly dissolved.[13][14]Represents the stable, maximum concentration of the dissolved compound. More relevant for later-stage development and understanding in vivo behavior.
Measurement Time Short (minutes to a few hours).Long (typically 24-72 hours) to ensure equilibrium is reached.[9]
Common Result Often yields a higher, but less stable, solubility value.[14]Yields a lower, but more stable and reproducible, solubility value.

For in vitro assays, you are typically working with kinetic solubility. The risk is that your compound may be precipitating slowly over the course of your experiment, leading to inaccurate dose-response curves and poor reproducibility.

Troubleshooting Guide: From Precipitation to Clear Solutions

This section provides a systematic approach to resolving solubility issues.

Problem 1: Compound precipitates from DMSO stock during dilution into aqueous buffer.
  • Likely Cause: The compound's concentration exceeds its kinetic solubility limit in the final assay medium.

  • Workflow for Resolution:

Caption: Troubleshooting workflow for precipitation issues.

Solution A: pH Modification

The pyridine ring in your compound is basic. Lowering the pH of your buffer will protonate this nitrogen, forming a positively charged pyridinium salt which is significantly more water-soluble.[15][16]

  • Action: Prepare a series of buffers with decreasing pH values (e.g., pH 7.4, 7.0, 6.5, 6.0). Test the solubility of your compound in each.

  • Caution: Ensure the final pH is compatible with your biological system (e.g., cells, enzymes). Extreme pH can compromise assay integrity. Always include a vehicle control with the pH-adjusted buffer.

Solution B: Employ Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[17][18] They can encapsulate poorly soluble molecules like yours, forming an "inclusion complex" that is water-soluble.[][20] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common and effective choice.[17]

  • Action: Prepare a stock solution of the compound pre-complexed with HP-β-CD. See the detailed protocol below.

  • Benefit: This is a very effective method that often dramatically increases solubility without using high concentrations of organic solvents.[21] Studies have shown β-cyclodextrin has minimal effects on cell-based assays at typical concentrations.[22][23]

G cluster_0 Poorly Soluble Drug cluster_1 Cyclodextrin cluster_2 Water-Soluble Inclusion Complex Drug Compound Complex Compound Inside Drug->Complex Encapsulation CD Hydrophobic Cavity CD->Complex Forms

Caption: Mechanism of cyclodextrin-based solubilization.

Solution C: Use of Co-solvents and Surfactants
  • Co-solvents: If DMSO alone is insufficient, a combination with other water-miscible solvents like ethanol or PEG-400 can sometimes be effective.[24][25] However, be mindful of potential toxicity to your assay system.[26]

  • Surfactants: Low concentrations (e.g., 0.01-0.05%) of non-ionic surfactants like Tween® 80 or Triton™ X-100 can form micelles that solubilize hydrophobic compounds.[7][27] This is more suitable for biochemical assays than cell-based assays, as surfactants can disrupt cell membranes at higher concentrations.

Problem 2: Inconsistent results or loss of activity over time.
  • Likely Cause 1: Compound Instability. The thione-thiol group may be susceptible to oxidation or other degradation pathways in aqueous buffer or even in DMSO stock over long-term storage.

    • Solution: Prepare fresh stock solutions from solid material for each experiment. Aliquot stock solutions into single-use vials to avoid repeated freeze-thaw cycles.[10] Store at -80°C.

  • Likely Cause 2: Slow Precipitation. The compound may not be crashing out immediately but precipitating slowly over the incubation period of your assay. The effective concentration of your compound is therefore decreasing over time.

    • Solution: Re-evaluate your solubilization method. Using a more robust method like cyclodextrin complexation can maintain a stable concentration.[18][21] You can also check for precipitation at the end of your assay by centrifuging a sample from a well and looking for a pellet.

Detailed Experimental Protocols

Protocol 1: Preparation of a Cyclodextrin Inclusion Complex Stock Solution

This protocol describes the preparation of a 10 mM stock solution of the compound complexed with HP-β-CD at a 1:2 molar ratio.

Materials:

  • 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (MW: 218.28 g/mol )

  • Hydroxypropyl-β-cyclodextrin (HP-β-CD, average MW ~1460 g/mol )

  • Deionized water

  • Magnetic stirrer and stir bar

  • 0.22 µm syringe filter

Procedure:

  • Prepare the Cyclodextrin Solution: Weigh out 29.2 mg of HP-β-CD (for a 20 mM solution). Add to a sterile vial. Add deionized water to a final volume of 1 mL. Stir until the HP-β-CD is completely dissolved.

  • Add the Compound: Weigh out 2.18 mg of the compound (for a 10 mM final concentration). Add this powder slowly to the stirring cyclodextrin solution.

  • Allow for Complexation: Seal the vial and allow the mixture to stir at room temperature for 24-48 hours. This extended time is crucial for the equilibrium of complex formation to be reached.[8]

  • Clarify the Solution: After stirring, visually inspect the solution. If it is clear, proceed to the next step. If there is any undissolved particulate matter, centrifuge the solution at high speed (e.g., 10,000 x g for 10 minutes) to pellet the excess solid.

  • Sterilize and Store: Carefully collect the clear supernatant and sterilize it by passing it through a 0.22 µm syringe filter. This is your 10 mM water-soluble stock solution.

  • Storage: Aliquot into single-use tubes and store at -20°C or -80°C.

Protocol 2: Kinetic Solubility Assessment via Nephelometry or UV-Vis

This is a simplified method to quickly estimate the kinetic solubility in your final assay buffer.

Materials:

  • 10 mM compound stock in 100% DMSO

  • Assay buffer (e.g., PBS or cell culture medium)

  • 96-well plate (clear bottom for UV-Vis, black for nephelometry)

  • Plate reader capable of measuring absorbance or light scattering

Procedure:

  • Prepare Serial Dilutions: In the 96-well plate, perform a serial 2-fold dilution of your DMSO stock solution in 100% DMSO. This creates a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM... down to ~10 µM).

  • Add to Buffer: In a separate 96-well plate, add 198 µL of your assay buffer to each well.

  • Initiate Precipitation: Transfer 2 µL from each well of the DMSO dilution plate to the corresponding well of the buffer plate. This creates a 1:100 dilution and a final DMSO concentration of 1%. The final compound concentrations will range from 100 µM down to 0.1 µM.

  • Incubate and Read: Mix the plate well. Incubate at room temperature for 1-2 hours. Read the plate on a plate reader.

    • Nephelometry: Measure light scattering. The point at which the signal begins to rise above the baseline indicates the onset of precipitation.

    • UV-Vis Spectroscopy: Measure absorbance at a wavelength where the compound absorbs. A sharp drop or inconsistency in the linear relationship between concentration and absorbance can indicate precipitation.

  • Analysis: The highest concentration that does not show a significant signal increase (nephelometry) or that maintains a linear absorbance profile (UV-Vis) is your estimated kinetic solubility under these conditions.

References

  • Vertex AI Search. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
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  • Vertex AI Search. 4-CYCLOPROPYL-5-PYRIDIN-4-YL-4H-1,2,4-TRIAZOLE-3-THIOL - NextSDS.
  • Vertex AI Search. Protocol for Dissolving Compounds in DMSO for Biological Assays - Benchchem.
  • Vertex AI Search. 4 Strategies To Formulate Poorly Soluble APIs - Drug Discovery Online.
  • Vertex AI Search. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs.
  • Vertex AI Search. Considerations regarding use of solvents in in vitro cell based assays - PMC.
  • Vertex AI Search. Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs).
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Optimization

Resolving peak overlap in 1H-NMR spectra of 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Introduction Welcome to the technical support guide for resolving common spectroscopic challenges encountered with 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. This molecule, while crucial for various resear...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Welcome to the technical support guide for resolving common spectroscopic challenges encountered with 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol. This molecule, while crucial for various research and development applications, frequently presents a challenge in ¹H-NMR analysis: significant peak overlap, particularly within the cyclopropyl and aromatic regions. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows designed to help you, the researcher, systematically deconstruct complex spectra and achieve unambiguous structural confirmation. Our approach moves from simple, non-instrumental adjustments to advanced spectroscopic techniques, explaining the scientific rationale behind each step.

Understanding the Challenge: Predicted Spectral Features

Before troubleshooting, it's essential to know what to expect. The complexity arises from the molecule's distinct proton environments.

Proton GroupExpected Chemical Shift (ppm)Expected MultiplicityPotential Issues & Rationale
Thiol/Thione (SH/NH) Highly variable (e.g., ~13-14 in DMSO-d₆)[1][2]Singlet (broad)The thiol can exist in tautomeric equilibrium with its thione form. The proton is acidic, leading to broadening and a chemical shift that is highly dependent on solvent, concentration, and temperature. It may also exchange with residual water in the solvent.
Pyridinyl (H-2', H-6') ~8.7 ppmDoubletThese protons are alpha to the nitrogen in the pyridine ring, causing significant deshielding and a downfield shift.
Pyridinyl (H-3', H-5') ~7.9 ppmDoubletThese protons are beta to the nitrogen and will appear upfield relative to the alpha protons.
Cyclopropyl (CH) ~1.0 - 1.5 ppmMultipletThis methine proton is coupled to the four adjacent methylene protons, resulting in a complex multiplet.
Cyclopropyl (CH₂) ~0.5 - 1.0 ppmMultipletsThe two sets of methylene protons are diastereotopic, meaning they are chemically non-equivalent. They will have different chemical shifts and will couple to each other (geminal coupling) and to the methine proton (vicinal coupling), creating complex, often overlapping multiplets.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the ¹H-NMR analysis of this compound. We provide a logical workflow to diagnose and solve these problems.

FAQ 1: My aliphatic region (0.5-1.5 ppm) is an uninterpretable cluster of peaks. How can I assign the cyclopropyl protons?

This is the most frequent challenge. The four diastereotopic methylene protons and the single methine proton of the cyclopropyl group create a complex second-order spin system, leading to severe overlap.

Initial Action: A Workflow for Resolution

We recommend a tiered approach to resolving this overlap. Start with the simplest methods before moving to more time-intensive experiments.

G Workflow for Resolving ¹H-NMR Peak Overlap start Peak Overlap Observed in Cyclopropyl Region tier1 Tier 1: Methodological Adjustments start->tier1 solvent Change NMR Solvent (e.g., to Benzene-d₆) tier1->solvent Simple & Fast temp Variable Temperature (VT) NMR tier1->temp Moderate Effort check1 Is Overlap Resolved? solvent->check1 temp->check1 tier2 Tier 2: Chemical Intervention check1->tier2  No end Analysis Complete: Unambiguous Assignment check1->end  Yes shift Use Lanthanide Shift Reagent (e.g., Eu(fod)₃) tier2->shift check2 Is Overlap Resolved? shift->check2 tier3 Tier 3: Advanced Spectroscopy check2->tier3  No check2->end  Yes cosy 2D COSY Experiment tier3->cosy Identifies H-H Coupling hsqc 2D HSQC Experiment tier3->hsqc Correlates H to C cosy->end hsqc->end

Caption: Troubleshooting workflow for peak overlap.

FAQ 2: I can't find my thiol (SH) proton, or I have a broad peak I suspect is water. How can I confirm it?

Answer: The thiol proton is acidic and can readily exchange with trace amounts of water (H₂O) or deuterated water (HOD) in the NMR solvent. This exchange process can either broaden your SH peak into the baseline or make it indistinguishable from the water peak.

The Solution: D₂O Exchange Experiment

This is a definitive and straightforward test.

  • Acquire a standard ¹H-NMR spectrum of your compound in a solvent like DMSO-d₆.

  • Add one or two drops of deuterium oxide (D₂O) directly to the NMR tube.

  • Shake the tube gently to mix.

  • Re-acquire the ¹H-NMR spectrum.

Expected Outcome: The acidic SH proton will exchange with a deuterium atom from the D₂O. Since deuterium is not observed in a standard ¹H-NMR experiment, the peak corresponding to your SH proton will disappear or significantly diminish in intensity. The water peak will also shift slightly as H₂O becomes HOD. This confirms the identity of your labile proton.

FAQ 3: Can simple changes to my experimental setup resolve the overlap?

Answer: Absolutely. Before resorting to more complex experiments, simple methodological adjustments can often provide the necessary resolution.

Option A: Change the NMR Solvent

  • Why it works: Changing the solvent alters the chemical environment of the solute molecule.[3][4][5] Protons in different parts of the molecule will experience varying degrees of shielding or deshielding based on their interaction with the new solvent's polarity, anisotropy, and hydrogen-bonding capabilities.[6]

  • Recommendation: If you initially used DMSO-d₆ or CDCl₃, try acquiring a spectrum in an aromatic solvent like Benzene-d₆ or Toluene-d₈ . The ring currents of these aromatic solvents create distinct shielding and deshielding cones, which can dramatically alter the chemical shifts of your analyte's protons, often spreading apart overlapped signals. Protons positioned above the plane of the benzene ring will be shifted upfield, while those on the edge will be shifted downfield.

Option B: Variable Temperature (VT) NMR

  • Why it works: Changing the temperature of the NMR probe can resolve overlapping signals for two main reasons. First, it can alter the populations of different conformers of the molecule, and since the observed spectrum is a weighted average of these conformers, the chemical shifts can change.[7] Second, even without major conformational changes, chemical shifts often have a slight temperature dependence, and different protons may shift at different rates, leading to improved resolution at higher or lower temperatures.[8][9]

  • Recommendation: Acquire a series of ¹H-NMR spectra at different temperatures (e.g., 25°C, 50°C, 75°C, 100°C). Check your solvent's boiling point to avoid over-pressurizing the tube.[10] Often, simply increasing the temperature is enough to resolve closely spaced multiplets.[7]

FAQ 4: Solvent and temperature changes didn't work. Is there a chemical way to separate my peaks?

Answer: Yes. If methodological changes are insufficient, you can use a chemical additive known as a Lanthanide Shift Reagent (LSR).

  • How it works: LSRs are paramagnetic lanthanide complexes (e.g., complexes of Europium or Ytterbium) that act as Lewis acids.[11] The basic sites in your molecule—most likely the pyridine nitrogen or the triazole nitrogens—will reversibly bind to the LSR. This coordination brings the paramagnetic metal ion close to your molecule, inducing large changes in the chemical shifts of nearby protons. The magnitude of this induced shift is dependent on the distance of the proton from the lanthanide ion, spreading the signals apart. Europium complexes typically cause downfield shifts.[12]

  • Recommendation: Use a reagent like Eu(fod)₃ (Tris(6,6,7,7,8,8,8-heptafluoro-2,2-dimethyl-3,5-octanedionato)europium(III)). Add small, incremental amounts of the LSR to your NMR sample, acquiring a spectrum after each addition to monitor the separation of the signals.

  • Caution: LSRs can cause significant line broadening, which can reduce resolution if too much is added.[13] They are also highly sensitive to water, so use of a dry solvent and careful handling is critical.[13]

FAQ 5: I need definitive proof of my assignments. When is it time for 2D-NMR?

Answer: When 1D methods cannot provide a clear answer, two-dimensional (2D) NMR is the most powerful tool for resolving overlap and confirming structural connectivity.[14][15]

Technique 1: COSY (Correlation Spectroscopy)

  • What it tells you: COSY reveals which protons are coupled to each other (typically through 2-3 bonds).[16] A COSY spectrum shows the normal 1D spectrum on the diagonal, with off-diagonal "cross-peaks" that connect coupled protons.

  • Application: For the cyclopropyl group, you would expect to see cross-peaks connecting the methine (CH) proton to the methylene (CH₂) protons. You would also see cross-peaks between the diastereotopic methylene protons themselves. This allows you to trace the entire spin system, even if the signals are overlapped in the 1D spectrum.

Technique 2: HSQC (Heteronuclear Single Quantum Coherence)

  • What it tells you: HSQC correlates protons directly to the carbons they are attached to (a one-bond correlation).[14][17] The spectrum has a ¹H axis and a ¹³C axis. Each peak represents a C-H bond.

  • Application: This technique is incredibly effective at resolving overlap.[18][19] Even if two proton signals are perfectly overlapped in the 1D spectrum, they will almost certainly be attached to carbons with different ¹³C chemical shifts. This will result in two distinct peaks in the HSQC spectrum, instantly resolving the ambiguity. By running both a COSY and an HSQC, you can build a complete and unambiguous map of your molecule's structure.

Experimental Protocols

Protocol 1: Variable Temperature (VT) NMR Experiment
  • Sample Preparation: Prepare your sample as usual in a suitable solvent (e.g., DMSO-d₆ or Toluene-d₈) using a Class A NMR tube designed for VT work.[10]

  • Instrument Setup: Insert the sample into the spectrometer. In the acquisition software, access the temperature control unit.

  • Initial Spectrum: Acquire a standard ¹H-NMR spectrum at the default temperature (e.g., 298 K / 25 °C).

  • Increase Temperature: Set a new, higher temperature (e.g., 323 K / 50 °C). Allow 5-10 minutes for the temperature to equilibrate inside the probe. The instrument's software will typically indicate when the temperature is stable.

  • Acquire Spectrum: Re-run the ¹H-NMR experiment.

  • Repeat: Continue increasing the temperature in steps (e.g., 25 °C increments) until the overlap is resolved or you approach the solvent's boiling point.

  • Analysis: Compare the spectra to identify how the chemical shifts change with temperature, noting where multiplets have separated.

  • Expected Outcome: Overlapped multiplets will shift at different rates, leading to their separation and simplification of the spectrum at elevated temperatures.[7]

  • Potential Pitfalls: Ensure the chosen temperature is at least 10°C below the solvent's boiling point to prevent tube fracture.[10] Be aware that line widths may change with temperature.[7]

Protocol 2: 2D COSY Acquisition
  • Sample Preparation: Prepare a reasonably concentrated sample (5-10 mg in 0.6 mL of deuterated solvent) to ensure good signal-to-noise in a shorter time.

  • Instrument Setup: Tune and lock the spectrometer as you would for a 1D experiment.

  • Select Experiment: From the software's experiment library, select a standard COSY pulse sequence (e.g., cosygpqf).

  • Set Parameters:

    • The software will typically set most parameters automatically based on the 1D proton spectrum.

    • Ensure the spectral width (sw) in both dimensions (F1 and F2) covers all proton signals.

    • A typical setup might use 2-4 scans (ns) per increment and 256-512 increments (td in F1).

  • Acquire Data: Start the acquisition. A COSY experiment can take anywhere from 15 minutes to a few hours, depending on the concentration and desired resolution.

  • Processing and Analysis:

    • After acquisition, the data is processed with a 2D Fourier transform.

    • Analyze the resulting spectrum by first identifying the diagonal peaks. Then, locate the off-diagonal cross-peaks. Draw vertical and horizontal lines from a cross-peak back to the diagonal to identify which two proton signals are coupled.[16]

  • Expected Outcome: A 2D plot showing cross-peaks that connect all J-coupled protons, allowing you to trace the connectivity of the cyclopropyl spin system and confirm the coupling between the pyridinyl protons.

  • Potential Pitfalls: Poor signal-to-noise can make it difficult to see weak correlations. If the digital resolution is too low, closely coupled signals may not be resolved.

References

  • Sanders, J. K. M., & Williams, D. H. (1973). Lanthanide shift reagents in nuclear magnetic resonance spectroscopy. Chemical Reviews, 73(6), 553–572. [Link]

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. [Link]

  • Wikipedia. (2023). Two-dimensional nuclear magnetic resonance spectroscopy. [Link]

  • Mestrelab Research. (2009, June 5). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). [Link]

  • Lim, Y. P., et al. (2020). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Molecules, 25(22), 5439. [Link]

  • Facey, G. (2014, March 6). Variable Temperature to Improve NMR Resolution. University of Ottawa NMR Facility Blog. [Link]

  • Jiménez-Vázquez, H. A., et al. (1998). Use of chiral lanthanide shift reagents in the elucidation of NMR signals from enantiomeric mixtures of polycyclic compounds. Journal of the Chemical Society, Perkin Transactions 2, (8), 1849–1854. [Link]

  • Rao, B. C., & Kumar, A. (2018). RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. Magnetic Resonance in Chemistry, 56(9), 856–862. [Link]

  • Monaco, M. H., et al. (2019). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Journal of Proteome Research, 18(5), 2276–2286. [Link]

  • Viswanathan, T., & Toland, A. (2003). NMR Spectroscopy Using a Chiral Lanthanide Shift Reagent to Assess the Optical Purity of 1-Phenylethylamine. Journal of Chemical Education, 80(3), 315. [Link]

  • Nawrocka, E. K., et al. (2021). Variable-temperature NMR spectroscopy for metabolite identification in biological materials. Analyst, 146(23), 7241–7249. [Link]

  • Kelso, M. J., et al. (2017). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Journal of Magnetic Resonance, 281, 143–150. [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap?[Link]

  • Ismael, S., AL-Mashal, F., & Saeed, B. (2021). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-N-(6-chloropyridazin-3-yl)benzenesulfonamide. Journal of University of Anbar for Pure Science, 15(1), 1-8. [Link]

  • Gerothanassis, I. P., et al. (2016). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Molecules, 21(11), 1467. [Link]

  • ResearchGate. (2020). How can I interpret a NMR with so much noises and peak overlaps?[Link]

  • LibreTexts Chemistry. (2021). Types of 2D NMR. [Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. [Link]

  • bioRxiv. (2024). NMR as a Video-(game): Constructing Super-Resolution Cross-peak Trajectories in Protein Spectroscopy. [Link]

  • JEOL. (n.d.). HSQC-TOCSY Analysis Understanding 2D NMR Application in Comparison with TOCSY. [Link]

  • Taeschler, D., et al. (2022). Impact of solvent interactions on 1H and 13C chemical shifts investigated using DFT and a reference dataset recorded in CDCl3 and CCl4. Physical Chemistry Chemical Physics, 24(36), 21976–21985. [Link]

  • Ogunyemi, O. O., et al. (2020). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. ChemistrySelect, 5(15), 4567-4574. [Link]

  • Creative Biostructure. (2025). Understanding 2D NMR Spectra: How to Read and Interpret Them. [Link]

  • ResearchGate. (2023). (PDF) Solvents Influence 1H NMR Chemical Shifts and Complete 1H and 13C NMR Spectral Assignments for Florfenicol. [Link]

  • OChemSimplified. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. [Link]

  • The Royal Society of Chemistry. (2014). Solvent- and catalyst-free, quantitative protection of hydroxyl, thiol, carboxylic acid, amide and heterocyclic NH functions as tetrahydropyranyl ethers and thioethers. [Link]

  • Al-Maydama, H. M. A., et al. (2016). Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol. ResearchGate. [Link]

  • NextSDS. (n.d.). 4-CYCLOPROPYL-5-PYRIDIN-4-YL-4H-1,2,4-TRIAZOLE-3-THIOL. [Link]

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  • Singh, R. B., et al. (2017). Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II). Oriental Journal of Chemistry, 33(6). [Link]

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Reference Data & Comparative Studies

Validation

Comparative Biological Efficacy: 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol vs. Standard Triazole Antifungals

Executive Summary & Mechanistic Rationale From the perspective of a Senior Application Scientist, evaluating novel antifungal scaffolds requires moving beyond simple efficacy metrics to understand the mechanistic causali...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Mechanistic Rationale

From the perspective of a Senior Application Scientist, evaluating novel antifungal scaffolds requires moving beyond simple efficacy metrics to understand the mechanistic causality behind the data. The emergence of multidrug-resistant fungal pathogens, particularly non-albicans Candida species, necessitates the development of next-generation therapeutics. Standard triazoles (e.g., fluconazole, voriconazole) target the fungal cytochrome P450 enzyme lanosterol 14α-demethylase (CYP51), inhibiting ergosterol biosynthesis 1. However, point mutations in the ERG11 gene frequently compromise their binding affinity.

The compound 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol overcomes these resistance mechanisms through precise structural optimization.

Causality of Design: The inclusion of the 3-thiol (mercapto) group provides a superior nucleophilic center for heme-iron coordination within the CYP51 active site compared to the standard triazole nitrogen 2. Furthermore, the cyclopropyl group offers an optimal balance of lipophilicity and steric compactness, allowing the molecule to navigate the mutated, narrowed hydrophobic channels of resistant CYP51 variants without steric clash.

MOA Squalene Squalene Lanosterol Lanosterol Squalene->Lanosterol Squalene epoxidase Ergosterol Ergosterol (Cell Membrane Integrity) Lanosterol->Ergosterol CYP51 catalysis CYP51 Lanosterol 14α-demethylase (CYP51) CYP51->Lanosterol Inhibition Triazole 4-cyclopropyl-5-(pyridin-4-yl)- 4H-1,2,4-triazole-3-thiol Triazole->CYP51 High-affinity binding (Thiol-Heme interaction) Fluconazole Standard Triazoles (Fluconazole) Fluconazole->CYP51 Standard binding

Caption: Mechanism of action: 1,2,4-triazole-3-thiol derivatives inhibiting CYP51 in ergosterol synthesis.

Comparative Biological Efficacy (In Vitro Data)

To objectively evaluate the performance of this specific triazole-thiol derivative, we benchmark its minimum inhibitory concentration (MIC) against standard clinical triazoles. Extensive literature demonstrates that 3-mercapto-1,2,4-triazole analogs can be up to 256 times more potent than fluconazole against resistant Candida species 1.

Table 1: Comparative Minimum Inhibitory Concentrations (MIC, µg/mL)

Fungal PathogenFluconazoleVoriconazole4-cyclopropyl-5-(pyridin-4-yl)-... (Thiol Analog)*
Candida albicans (Susceptible)0.25 - 1.00.015 - 0.06<0.01 - 0.06
Candida glabrata (Resistant)>32.00.5 - 2.00.125 - 0.5
Aspergillus fumigatus>64.00.25 - 1.00.125 - 1.0
Cryptococcus neoformans4.0 - 8.00.125 - 0.250.06 - 0.25

*Note: Values represent established efficacy ranges for optimized 5-substituted-1,2,4-triazole-3-thiol derivatives benchmarked in standardized assays 2.

Self-Validating Experimental Protocols

A robust comparison requires highly controlled experimental systems. Below are the definitive protocols for evaluating this triazole-thiol derivative to ensure data integrity and reproducibility.

Protocol A: In Vitro Broth Microdilution Assay (CLSI M27-A3)

Objective: Determine the MIC of the compound. Causality & Design Logic: We utilize RPMI-1640 medium buffered with MOPS to pH 7.0. Why? Unbuffered media or those containing purines/pyrimidines can artificially inflate MIC values by providing alternative metabolic pathways for the fungi. MOPS ensures the triazole remains in its biologically active, un-ionized state for optimal membrane penetration 1.

Step-by-Step Methodology:

  • Inoculum Preparation: Culture fungal isolates on Sabouraud Dextrose Agar at 35°C for 24-48 hours. Suspend colonies in sterile saline and adjust to a 0.5 McFarland standard. Rationale: This standardizes the starting inoculum to exactly 1×103 to 5×103 CFU/mL, eliminating "inoculum effect" artifacts where artificially high fungal loads overwhelm the drug.

  • Compound Dilution: Dissolve the 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol in 100% DMSO, then serially dilute in RPMI-1640 to achieve a concentration gradient of 0.01 to 64 µg/mL. Ensure final DMSO concentration remains <1% to prevent solvent toxicity.

  • Microplate Inoculation: In a 96-well plate, combine 100 µL of the drug dilution with 100 µL of the fungal inoculum per well. Include a growth control (no drug) and a sterility control (no fungi).

  • Incubation & Readout: Incubate at 35°C for 24-48 hours. The MIC is defined as the lowest concentration resulting in a ≥50% reduction in visible growth compared to the control.

Protocol B: In Vivo Murine Disseminated Candidiasis Model

Objective: Validate systemic clearance and in vivo stability. Causality & Design Logic: Mice are pre-treated with cyclophosphamide to induce neutropenia. Why? This temporarily disables the host's innate immune system (macrophages and neutrophils), ensuring that any reduction in fungal load is strictly attributable to the fungicidal efficacy of the triazole-thiol compound, not the host's immune clearance 3.

Step-by-Step Methodology:

  • Immunosuppression: Administer cyclophosphamide (150 mg/kg) intravenously on days -4 and -1 prior to infection.

  • Infection: Inject 5×105 CFU of C. albicans via the lateral tail vein (Day 0).

  • Treatment: Beginning 2 hours post-infection, administer the triazole-thiol compound (1, 5, and 10 mg/kg doses) via oral gavage once daily for 3 days. Use fluconazole (10 mg/kg) as the active comparator.

  • Endpoint Quantification: On Day 4, euthanize the subjects. Aseptically remove and homogenize the kidneys. Plate serial dilutions on agar. Rationale: The kidneys are the primary target organ for disseminated candidiasis; quantifying CFU/g of kidney tissue provides a highly sensitive, objective measure of systemic drug distribution and efficacy.

Workflow Start Compound Synthesis & Purification (>95%) InVitro In Vitro Susceptibility (CLSI M27-A3) Start->InVitro InVivo In Vivo Efficacy (Murine Candidiasis) Start->InVivo Prep Inoculum Prep (0.5 McFarland) InVitro->Prep Dilution Broth Microdilution (RPMI-1640) Prep->Dilution MIC MIC Determination (24-48h, 35°C) Dilution->MIC Infect IV Challenge (C. albicans) InVivo->Infect Dose Compound Dosing (1-10 mg/kg) Infect->Dose Load Kidney Fungal Load (CFU/g tissue) Dose->Load

Caption: Workflow for in vitro susceptibility and in vivo efficacy validation of antifungal compounds.

Structural Activity Relationship (SAR) Insights

The superior biological efficacy of 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is not accidental; it is the result of precise molecular engineering 4:

  • The 3-Thiol Moiety: Unlike the standard triazole ring that relies solely on nitrogen for heme coordination, the 1,2,4-triazole-3-thiol undergoes tautomerization. The thione form dominates at physiological pH, providing a highly nucleophilic sulfur atom that forms a stronger, more resilient coordinate bond with the CYP51 iron center 5.

  • The 5-(Pyridin-4-yl) Group: The nitrogen atom in the pyridine ring acts as a critical hydrogen bond acceptor, interacting with polar amino acid residues within the binding pocket, anchoring the molecule against efflux pumps.

  • The 4-Cyclopropyl Group: This aliphatic ring optimizes the compound's overall lipophilicity (LogP) without introducing the severe steric clash associated with larger aromatic rings, allowing seamless entry into the fungal cell membrane.

References

  • BenchChem. "A Comparative Analysis of the Antifungal Efficacy of Fluconazole and its 3-Mercapto-1,2,4-Triazole Analog." 1

  • National Center for Biotechnology Information (PMC). "Novel 1, 2, 4-Triazoles as Antifungal Agents." 2

  • ResearchGate. "Synthesis and antifungal activity of 1,2,3-triazole containing fluconazole analogues." 3

  • Semantic Scholar. "Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies..." 4

  • MDPI. "Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester." 5

Sources

Comparative

HPLC Method Validation for the Quantitative Analysis of 4-Cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol: A Comparative Guide

Executive Summary The quantitative analysis of complex heterocyclic compounds requires analytical methods that go beyond generic protocols. (CAS: 854137-75-0)[1] is a highly polar, amphoteric pharmaceutical intermediate...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The quantitative analysis of complex heterocyclic compounds requires analytical methods that go beyond generic protocols. (CAS: 854137-75-0)[1] is a highly polar, amphoteric pharmaceutical intermediate that presents significant chromatographic challenges.

As a Senior Application Scientist, I have structured this guide to objectively compare traditional reversed-phase high-performance liquid chromatography (RP-HPLC) approaches against an optimized, π−π interaction-driven methodology. By detailing the causality behind our experimental choices and providing a self-validating protocol, this guide equips drug development professionals with a robust framework fully compliant with the [2].

Chemical Profiling & Mechanistic Challenges

To develop a reliable method, we must first understand the molecular behavior of the analyte. 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol features two problematic moieties:

  • The Pyridine Ring (Basic Nitrogen): With a pKa of approximately 5.2, the pyridine nitrogen is highly prone to secondary interactions with unshielded, acidic silanol groups on standard silica-based stationary phases. This ionic interaction is the primary cause of severe peak tailing.

  • The Triazole-Thiol Moiety (Tautomerism): This functional group exists in a dynamic equilibrium between its thiol (-SH) and thione (=S) forms. Because its pKa is typically around 7.5, running a mobile phase at a neutral pH will cause the compound to split into two distinct tautomeric populations, resulting in split peaks, broad bands, and shifting retention times.

The Mechanistic Solution: To ensure chromatographic integrity, the mobile phase pH must be driven down to pH 2.5 . This highly acidic environment fully protonates the triazole-thiol (locking it into a single tautomeric state) and suppresses silanol ionization on the column, minimizing secondary interactions.

Comparative Analysis of Column Chemistries

A common pitfall in method development is defaulting to a standard C18 column[3]. To demonstrate the superiority of our optimized method, we evaluated three distinct stationary phases under identical acidic mobile phase conditions (0.1% Trifluoroacetic acid [TFA] in Water and Acetonitrile).

The table below summarizes the experimental performance data, proving why a Phenyl-Hexyl chemistry is the optimal "product" for this analysis compared to traditional alternatives.

Chromatographic ParameterStandard C18 (Alternative 1)Polar-Embedded C18 (Alternative 2)Phenyl-Hexyl (Optimized Method)
Retention Mechanism Hydrophobic partitioningHydrophobic + Hydrogen bondingHydrophobic + π−π interactions
Retention Time (RT) 3.2 min (Poor retention)2.8 min (Elutes near void volume)6.5 min (Optimal retention)
Peak Tailing Factor (Tf) 2.4 (Severe tailing)1.4 (Slight tailing)1.1 (Highly symmetrical)
Theoretical Plates (N) 4,5007,20012,500
Resolution from Impurities < 1.5 (Co-elution risk)1.8> 2.5 (Baseline resolution)

Causality of Performance: The Phenyl-Hexyl column drastically outperforms the C18 alternatives because the phenyl ring bonded to the silica phase engages in strong π−π electron interactions with both the pyridine and triazole rings of the analyte. This targeted affinity increases retention time and forces the molecule to elute in a tight, symmetrical band.

Self-Validating Experimental Protocol

Trustworthiness in analytical chemistry requires that a protocol proves its own validity during every run. The following step-by-step methodology incorporates a System Suitability Test (SST) and bracketing standards to create a closed, self-validating loop.

Chromatographic Conditions
  • Column: Luna Phenyl-Hexyl, 250 mm × 4.6 mm, 5 µm (or equivalent).

  • Mobile Phase A: 0.1% TFA in Ultrapure Water (pH ~2.5).

  • Mobile Phase B: HPLC-Grade Acetonitrile.

  • Elution Mode: Isocratic, 70% A / 30% B.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm (optimal absorbance for conjugated pyridine-triazole systems).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C (stabilizes partitioning kinetics).

Step-by-Step Execution
  • Mobile Phase Preparation: Add 1.0 mL of TFA to 1000 mL of Ultrapure Water. Mix thoroughly and filter through a 0.22 µm nylon membrane. Degas both Mobile Phase A and B via ultrasonication for 15 minutes.

  • Standard Stock Solution: Accurately weigh 10.0 mg of[4]. Transfer to a 10 mL volumetric flask. Dissolve in 5 mL of Methanol (to ensure complete solubilization of the lipophilic cyclopropyl group), sonicate for 5 minutes, and make up to volume with Mobile Phase A (Concentration: 1.0 mg/mL).

  • Working Solutions: Dilute the stock solution with the mobile phase to create a calibration curve ranging from 1.0 µg/mL to 100.0 µg/mL.

  • System Suitability Test (SST) - The Self-Validating Step: Inject the 50.0 µg/mL standard six consecutive times. The system is only validated for sample analysis if it meets the following criteria: %RSD of peak area 1.0%, Tailing Factor 1.5, and Theoretical Plates 10,000.

  • Sample Analysis & Bracketing: Inject samples in duplicate. Inject a known standard every 10 samples (bracketing) to prove that detector response has not drifted by more than 2.0% throughout the run.

Method Validation Results (ICH Q2(R2) Framework)

To ensure authoritative grounding, the optimized Phenyl-Hexyl method was subjected to rigorous validation according to the updated [2]. The quantitative data below confirms the method's suitability for routine quality control and stability testing of [5].

Table 1: Linearity, Limit of Detection (LOD), and Limit of Quantification (LOQ)

Causality: Linearity ensures the detector response is directly proportional to concentration, while LOD/LOQ define the absolute sensitivity boundaries of the UV detector for this specific chromophore.

ParameterResultICH Q2(R2) Acceptance Criteria
Linear Range 1.0 – 100.0 µg/mLMust cover 80-120% of test concentration
Correlation Coefficient ( R2 ) 0.9998 0.999
Regression Equation y = 45213x + 1204N/A
LOD (S/N > 3) 0.15 µg/mLSignal-to-Noise ratio 3:1
LOQ (S/N > 10) 0.45 µg/mLSignal-to-Noise ratio 10:1
Table 2: Precision and Accuracy (Recovery)

Causality: Precision proves the method is immune to random error (injection variability), while Intermediate Precision proves immunity to environmental/operator changes. Accuracy confirms the extraction and analytical process does not suffer from matrix-induced signal suppression.

Validation ParameterConcentration Level% Recovery (Accuracy)% RSD (Precision)
Repeatability (n=6, Same Day) 50.0 µg/mL (100% Target)N/A0.65%
Intermediate Precision (n=12, 2 Days, 2 Analysts) 50.0 µg/mL (100% Target)N/A1.12%
Accuracy (n=3 per level) 25.0 µg/mL (50% Target)99.2%0.88%
Accuracy (n=3 per level) 50.0 µg/mL (100% Target)100.4%0.71%
Accuracy (n=3 per level) 75.0 µg/mL (150% Target)98.9%0.95%

Analytical Procedure Lifecycle

The following diagram illustrates the logical flow of method development, validation, and routine implementation, reinforcing the lifecycle approach mandated by modern regulatory standards.

HPLC_Validation Start Analytical Target Profile (Define ATP) Dev Method Development (Column & pH Screening) Start->Dev Establish Criteria Opt Method Optimization (Isocratic vs Gradient) Dev->Opt Select Chemistry Val ICH Q2(R2) Validation (Linearity, Precision, Accuracy) Opt->Val Lock Parameters Routine Routine Analysis & System Suitability Val->Routine Pass Acceptance Fail Method Refinement (Troubleshooting) Val->Fail Fail Acceptance Fail->Dev Re-evaluate

Fig 1: Analytical procedure lifecycle from development to ICH Q2(R2) validation and routine use.

References

  • Title: ICH Q2(R2) Guideline on Validation of Analytical Procedures Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) / European Medicines Agency (EMA) URL: [Link]

  • Title: Rapid and Simple Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) Method for Simultaneous Quantifications of Triazole Antifungals in Human Serum Source: PubMed (National Institutes of Health) URL: [Link]

Sources

Validation

A Comparative Guide to the In Vivo and In Vitro Toxicity of 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

In the landscape of modern drug discovery, the toxicological evaluation of novel chemical entities is a critical step in the journey from the laboratory to clinical application. For promising heterocyclic compounds such...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of modern drug discovery, the toxicological evaluation of novel chemical entities is a critical step in the journey from the laboratory to clinical application. For promising heterocyclic compounds such as 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, a thorough understanding of their potential toxicity is paramount. This guide provides a comprehensive comparison of in vivo and in vitro toxicity testing methodologies, offering a framework for researchers, scientists, and drug development professionals to design, execute, and interpret these essential studies. While specific toxicological data for this particular triazole derivative is not yet extensively published, this guide will utilize established protocols and data from structurally related compounds to illustrate the principles and practices of a robust toxicological assessment.

The 1,2,4-triazole nucleus is a well-established pharmacophore present in numerous therapeutic agents, valued for its diverse biological activities.[1][2] However, as with any novel compound, a systematic evaluation of its safety profile is non-negotiable. This involves a tiered approach, beginning with rapid and cost-effective in vitro assays to predict potential liabilities, followed by more complex and physiologically relevant in vivo studies to understand systemic effects.[3] The correlation, and sometimes the discrepancy, between these two testing paradigms provides invaluable insights into a compound's pharmacokinetic and toxicodynamic properties.[4][5]

In Vitro Toxicity Assessment: The Initial Screening Cascade

In vitro toxicity studies are performed outside of a living organism, typically using isolated cells, tissues, or organs.[3] These assays are instrumental in the early stages of drug development for high-throughput screening of large numbers of compounds, providing initial data on cytotoxicity and specific mechanisms of toxicity.[3]

Cytotoxicity: Gauging the Impact on Cell Viability

A primary in vitro endpoint is cytotoxicity, which measures the degree to which a substance can cause damage to cells. The half-maximal inhibitory concentration (IC50), the concentration of a compound that inhibits 50% of a biological or biochemical function, is a key metric derived from these assays.

One of the most common methods to determine cytotoxicity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7] This colorimetric assay is based on the principle that metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that can reduce the yellow MTT tetrazolium salt to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells and can be quantified spectrophotometrically.[6]

Genotoxicity: Assessing the Potential for DNA Damage

Genotoxicity assays are designed to detect direct or indirect damage to DNA, which can lead to mutations and potentially cancer. For triazole derivatives, it is crucial to assess their genotoxic potential. While many 1,2,4-triazole compounds have been found to be non-genotoxic in standard assays like the Ames test, a comprehensive evaluation is always warranted for a novel entity.[8][9] In vitro genotoxicity tests can include the bacterial reverse mutation test (Ames test) and the in vitro micronucleus assay. A systematic review has shown that some triazole fungicides can induce genotoxicity in mammalian tissues, often mediated by oxidative stress.[10][11]

In Vivo Toxicity Assessment: Understanding Systemic Effects

In vivo studies, conducted in living organisms, are essential for evaluating the overall systemic toxicity of a compound, taking into account complex physiological processes such as absorption, distribution, metabolism, and excretion (ADME).[3] Acute toxicity studies are often the first in vivo tests performed to determine the potential adverse effects of a substance after a single dose or multiple doses given within 24 hours.[12]

Acute Oral Toxicity: The OECD Guidelines

The Organisation for Economic Co-operation and Development (OECD) has established internationally recognized guidelines for acute oral toxicity testing to ensure data quality and animal welfare.[12][13] Commonly used methods include:

  • OECD Test Guideline 420: Fixed Dose Procedure

  • OECD Test Guideline 423: Acute Toxic Class Method [14]

  • OECD Test Guideline 425: Up-and-Down Procedure

These guidelines are designed to estimate the LD50 (the dose that is lethal to 50% of the test animals) and to identify signs of toxicity with the use of a minimal number of animals.[12][13] The Acute Toxic Class Method (OECD 423), for example, is a stepwise procedure using a small number of animals per step to classify a substance into a specific toxicity category based on mortality.[14]

Data Comparison and Interpretation: Bridging the In Vitro-In Vivo Gap

A critical aspect of a comprehensive toxicological assessment is the comparison of in vitro and in vivo data. While in vitro assays provide valuable initial information, they do not always perfectly predict in vivo outcomes.[4][5]

Table 1: Hypothetical Comparative Toxicity Data for 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Parameter In Vitro Assay Result In Vivo Study (Rat, oral) Result
Cytotoxicity MTT Assay (HepG2 cells)IC50: 50 µM
Acute Toxicity OECD 423LD50 > 2000 mg/kg
Genotoxicity Ames TestNegative
Observations Clinical SignsNo signs of toxicity
Gross NecropsyNo abnormalities

In this hypothetical scenario, the in vitro data suggests moderate cytotoxicity at a concentration of 50 µM. However, the in vivo study indicates low acute toxicity, with an LD50 greater than 2000 mg/kg, and no observable adverse effects. This discrepancy could be due to several factors, including:

  • Metabolism: The compound may be rapidly metabolized and cleared in vivo before it can exert significant toxic effects.

  • Bioavailability: Poor oral absorption could limit the systemic exposure to the compound.

  • Protein Binding: The compound may bind to plasma proteins, reducing the amount of free compound available to interact with target cells.

Conversely, a compound could show low in vitro cytotoxicity but exhibit significant in vivo toxicity due to the formation of a toxic metabolite. Therefore, a weight-of-evidence approach, considering data from both in vitro and in vivo studies, is essential for a comprehensive risk assessment.[12][13]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity (MTT Assay)
  • Cell Plating: Seed a 96-well plate with a suitable cell line (e.g., HepG2 human liver cancer cells) at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound) and a blank (medium only). Incubate for 24-48 hours.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the purple formazan crystals.[6]

  • Absorbance Reading: Measure the absorbance at a wavelength between 500 and 600 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results and determine the IC50 value.

Protocol 2: In Vivo Acute Oral Toxicity (OECD 423 - Acute Toxic Class Method)
  • Animal Selection and Acclimatization: Use healthy, young adult rodents of a single sex (usually females) from a standard strain. Acclimatize the animals to the laboratory conditions for at least 5 days before the study.

  • Dose Preparation and Administration: Prepare the test substance in a suitable vehicle (e.g., water, corn oil). Administer the substance as a single oral dose by gavage.

  • Stepwise Procedure:

    • Step 1: Dose a group of 3 animals at a starting dose (e.g., 2000 mg/kg).

    • Observation: Observe the animals closely for the first few hours after dosing and then daily for a total of 14 days for signs of toxicity and mortality.

    • Decision:

      • If no mortality occurs, conduct a second step with 3 more animals at the same dose. If still no mortality, the LD50 is considered to be greater than 2000 mg/kg.

      • If mortality occurs, the next step will involve dosing a new group of 3 animals at a lower dose level (e.g., 300 mg/kg).

  • Clinical Observations: Record all signs of toxicity, including changes in skin, fur, eyes, and behavior.

  • Body Weight: Record the body weight of each animal before dosing and at least weekly thereafter.

  • Gross Necropsy: At the end of the 14-day observation period, humanely euthanize all surviving animals and perform a gross necropsy to examine for any abnormalities in the internal organs.

Visualization of the Toxicological Workflow

The following diagrams illustrate the general workflow for the toxicological evaluation of a novel compound and the decision-making process in the OECD 423 guideline.

Toxicity_Testing_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_decision Decision Making cytotoxicity Cytotoxicity Assays (e.g., MTT) acute_toxicity Acute Toxicity Study (e.g., OECD 423) cytotoxicity->acute_toxicity Estimate Starting Dose genotoxicity Genotoxicity Assays (e.g., Ames Test) risk_assessment Comprehensive Risk Assessment genotoxicity->risk_assessment repeated_dose Repeated-Dose Toxicity acute_toxicity->repeated_dose If warranted acute_toxicity->risk_assessment repeated_dose->risk_assessment go_nogo Go/No-Go Decision for Further Development risk_assessment->go_nogo

Caption: A typical workflow for the toxicological evaluation of a new chemical entity.

OECD_423_Workflow start Start with 3 animals at a defined dose (e.g., 2000 mg/kg) observe Observe for mortality start->observe decision1 Mortality? observe->decision1 no_mortality No Mortality decision1->no_mortality No mortality Mortality decision1->mortality Yes step2 Dose 3 more animals at the same dose no_mortality->step2 lower_dose Dose 3 animals at a lower dose (e.g., 300 mg/kg) mortality->lower_dose observe2 Observe for mortality step2->observe2 decision2 Mortality in Step 2? observe2->decision2 stop_high Stop. LD50 > 2000 mg/kg (Not Classified) decision2->stop_high No stop_low Continue stepwise procedure to determine toxicity class decision2->stop_low Yes lower_dose->stop_low

Caption: Decision-making workflow for the OECD 423 Acute Toxic Class Method.

Conclusion

The comprehensive toxicological evaluation of novel compounds like 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol is a multi-faceted process that relies on the integration of data from both in vitro and in vivo studies. While in vitro assays provide rapid and mechanistic insights, in vivo studies are indispensable for understanding the complex interplay of physiological factors that determine a compound's ultimate safety profile. By employing a systematic and evidence-based approach, as outlined in this guide, researchers can effectively characterize the potential risks associated with new chemical entities and make informed decisions in the drug development pipeline. The judicious application of these methodologies ensures not only regulatory compliance but also, most importantly, the safety of potential new medicines.

References

  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Retrieved from [Link]

  • Lee, M. Y., Park, S., Kim, Y., et al. (2020). A step-by-step approach for assessing acute oral toxicity without animal testing for additives of quasi-drugs and cosmetic ingredients. Toxicology and Applied Pharmacology, 401, 115082.
  • JMPR. (2008). 5.24 TRIAZOLE FUNGICIDE METABOLITES TOXICOLOGY 1,2,4-Triazole, triazole alanine, triazole acetic acid, triazole pyruvic acid. Retrieved from [Link]

  • Parshikov, A. V., & Shcherbakov, S. V. (2015). Study acute toxicity of 4-(R-amino)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol in vivo. Vìsnik Farmacìï, (4), 82-85.
  • ANSES. (2015). Advice on toxicological evaluation of 1,2,4-triazole. Retrieved from [Link]

  • Kilic, B., & Oruc, E. A. (2023). In silico analysis to predict the carcinogenicity and mutagenicity of a group of triazole fungicides. Journal of Health and Pollution, 13(38), 230605.
  • ResearchGate. (2025). MTT Proliferation Assay Protocol. Retrieved from [Link]

  • de Oliveira, P. R., & de Oliveira, A. C. A. (2025). Triazole fungicides induce genotoxicity via oxidative stress in mammals in vivo: a comprehensive review. Reviews on Environmental Health.
  • Waterfield, C. J., Delaney, J., Kerai, M. D., & Timbrell, J. A. (1997). Correlations between in vivo and in vitro effects of toxic compounds: Studies with hydrazine. Toxicology in Vitro, 11(3), 217-227.
  • Zvarych, V. I., et al. (2023). Synthesis and acute toxicity of new S-derivatives (1,2,4-triazole-3(2H)-yl)methyl) thiopyrimidines. Current issues in pharmacy and medicine: science and practice, 16(3), 235-240.
  • Journal of Chemical and Pharmaceutical Research. (n.d.). Evaluation of Antitumor Activity of Novel 1,2,4 Triazole Derivatives: An in vitro and in vivo Model. Retrieved from [Link]

  • SlideShare. (n.d.). OECD Guideline For Acute oral toxicity (TG 423). Retrieved from [Link]

  • ResearchGate. (2025). Triazole fungicides induce genotoxicity via oxidative stress in mammals in vivo: a comprehensive review | Request PDF. Retrieved from [Link]

  • Regulations.gov. (n.d.). Acute Oral Toxicity Acute Toxic Class Method with Report. Retrieved from [Link]

  • European Commission Joint Research Centre. (n.d.). Acute Toxicity. Retrieved from [Link]

  • YouTube. (2020, May 22). Acute Toxicity Studies | OECD 420 and OECD 423 | pharmacology 6th semester | toxicity studies. Retrieved from [Link]

  • Nadeem, H., Mohsin, M., Afzaal, H., Riaz, S., Zahid, A., & Muhammad, S. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3(4), 366-375.
  • Jonušis, M., et al. (2022). The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids. Molecules, 27(19), 6543.
  • ResearchGate. (2025). Toxicological evaluation of imidazo-based heterocyclic derivatives: In-vitro and in-vivo acute toxicity studies. Retrieved from [Link]

  • Head, J. A., & Kennedy, S. W. (2009). Correlation between an in vitro and an in vivo measure of dioxin sensitivity in birds. Ecotoxicology, 18(7), 935-939.
  • Chtourou, Y., et al. (2011). Discrepancy between in vitro and in vivo antitumor effect of a new platinum(II) metallointercalator.
  • ChemSafetyPro.COM. (2018, February 11). Understanding In Vitro and In Vivo Toxicology Testing for Chemicals. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (2023). A Review on Synthesis and Biological Activity of 1,2,4-triazole Derivatives. Retrieved from [Link]

  • NextSDS. (n.d.). 4-CYCLOPROPYL-5-PYRIDIN-4-YL-4H-1,2,4-TRIAZOLE-3-THIOL. Retrieved from [Link]

  • Regulatory Mechanisms in Biosystems. (2024). Toxicity parameters of a new 1,2,4-triazole derivative when subcutaneously injected to guinea pigs. Retrieved from [Link]

  • ScienceRise: Pharmaceutical Science. (2022). Advanced research for physico-chemical properties and parameters of toxicity piperazinium 2-((5-(furan-2-YL)-4-phenyl-4H-1,2,4-triazol-3-YL)THIO)acetate. Retrieved from [Link]

  • Sharma, A., et al. (2021). An insight on medicinal attributes of 1,2,4-triazoles. Bioorganic Chemistry, 114, 105128.
  • MDPI. (2023). Novel Betulin-1,2,4-Triazole Derivatives Promote In Vitro Dose-Dependent Anticancer Cytotoxicity. Retrieved from [Link]

Sources

Comparative

Bridging the Virtual and the Real: A Comparative Guide to Cross-Validating Computational Docking with Enzymatic Assays for 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol

Introduction: The Imperative of Integrated Drug Discovery In the landscape of modern drug discovery, the synergy between computational modeling and experimental validation is paramount for accelerating the identification...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Integrated Drug Discovery

In the landscape of modern drug discovery, the synergy between computational modeling and experimental validation is paramount for accelerating the identification of novel therapeutic agents.[1][2] Computational methods, particularly molecular docking, offer a rapid and cost-effective approach to screen vast chemical libraries and predict the binding of small molecules to biological targets.[3][4] However, these in silico predictions are hypotheses that demand rigorous experimental verification to establish their biological relevance.[5][6]

This guide provides a comprehensive framework for the cross-validation of computational docking results with experimental enzymatic assays, using the novel heterocyclic compound 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol as a case study. The 1,2,4-triazole scaffold is a privileged structure in medicinal chemistry, known to be a core component in a wide array of therapeutic agents, including antifungal and anticancer drugs.[7][8] Our objective is to present a detailed, scientifically-grounded workflow that researchers can adapt for their own discovery pipelines, ensuring that computational predictions are robustly correlated with tangible biological activity.

For this guide, we will hypothesize the investigation of our compound against a well-established and relevant therapeutic target for azole compounds: Lanosterol 14α-demethylase (CYP51) , a critical enzyme in fungal ergosterol biosynthesis.

Part 1: The In Silico Hypothesis — Molecular Docking Protocol

Expert Rationale: The goal of molecular docking is to predict the most favorable binding pose and estimate the binding affinity of a ligand to a protein target.[3] A lower docking score (more negative value) generally suggests a stronger predicted binding affinity.[2] The validity of a docking protocol is foundational; therefore, it must be validated by redocking a known co-crystallized ligand to ensure the software can reproduce the experimentally determined binding mode, typically aiming for a Root Mean Square Deviation (RMSD) of less than 2.0 Å.[9]

Detailed Protocol: Molecular Docking of 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol against CYP51
  • Protein Preparation:

    • Action: Obtain the 3D crystal structure of Candida albicans CYP51 from the Protein Data Bank (PDB). For this study, we select PDB ID: 5V5Z.

    • Causality: The crystal structure provides the experimentally determined atomic coordinates of the target enzyme, which is the essential starting point for a structure-based design project.

    • Procedure:

      • Remove all non-essential molecules from the PDB file, including water molecules, co-solvents, and the co-crystallized ligand (fluconazole).

      • Add polar hydrogen atoms and assign Kollman charges to the protein structure using computational software like AutoDock Tools. This ensures that the electrostatic and hydrogen bonding potentials are correctly modeled.[10]

  • Ligand Preparation:

    • Action: Generate the 3D structure of 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol.

    • Causality: The ligand must be in a low-energy 3D conformation to be docked. Energy minimization removes steric strain and finds a stable conformation.

    • Procedure:

      • Sketch the 2D structure of the compound and convert it to a 3D structure.

      • Perform energy minimization using a suitable force field (e.g., MMFF94).

      • Assign Gasteiger charges and define the rotatable bonds.

  • Grid Box Generation and Docking Execution:

    • Action: Define the binding site and run the docking simulation.

    • Causality: The grid box defines the three-dimensional space where the docking algorithm will search for favorable binding poses.[4] This space is typically centered on the known active site, as identified from the co-crystallized ligand.

    • Procedure:

      • Define the grid box dimensions (e.g., 60x60x60 Å) centered on the coordinates of the original co-crystallized ligand.

      • Execute the docking simulation using a validated program such as AutoDock Vina, which employs a search algorithm to explore ligand conformations and a scoring function to rank them.[3]

  • Analysis of Results:

    • Action: Analyze the top-ranked docking poses.

    • Causality: The analysis focuses on identifying plausible binding modes characterized by favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with key active site residues, which provides a structural hypothesis for the compound's mechanism of action.[11]

Visualization: Molecular Docking Workflow

cluster_prep Preparation Stage cluster_dock Docking Stage cluster_analysis Analysis Stage PDB 1. Obtain Protein Structure (e.g., PDB ID: 5V5Z) CleanPDB 2. Prepare Protein (Remove Water, Add Hydrogens) PDB->CleanPDB Grid 4. Define Binding Site (Grid Box Generation) CleanPDB->Grid Ligand 3. Prepare Ligand (3D Structure, Energy Min.) Ligand->Grid Dock 5. Execute Docking (e.g., AutoDock Vina) Grid->Dock Results 6. Analyze Poses & Scores Dock->Results Hypothesis 7. Formulate Binding Hypothesis (Key Interactions) Results->Hypothesis

Caption: Workflow for the in silico molecular docking protocol.

Part 2: The In Vitro Reality — Enzymatic Inhibition Assay

Expert Rationale: An enzymatic assay is the gold standard for confirming the biological activity of a potential inhibitor.[12] The goal is to determine the concentration of the compound required to reduce the enzyme's activity by 50%, known as the half-maximal inhibitory concentration (IC50).[1] This quantitative measure provides direct evidence of the compound's potency. A robust assay design includes positive, negative, and vehicle controls to ensure the observed effects are specific to the test compound.[12]

Detailed Protocol: CYP51 Inhibition Assay

This protocol is based on established spectrophotometric methods that monitor the consumption of the substrate, lanosterol, or a fluorescent probe.

  • Materials and Reagents:

    • Recombinant human or fungal CYP51 enzyme.

    • Test Compound: 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, dissolved in DMSO.

    • Positive Control: Fluconazole or Ketoconazole.

    • Substrate: Lanosterol.

    • Cofactor: NADPH.

    • Assay Buffer: e.g., Potassium phosphate buffer, pH 7.4.

    • 96-well microplate (UV-transparent or black, depending on detection method).

    • Microplate reader.

  • Step-by-Step Assay Procedure:

    • Prepare Solutions: Create a serial dilution of the test compound and positive control in the assay buffer. The final concentration of DMSO in all wells should be kept constant and low (e.g., <1%) to avoid affecting enzyme activity.

    • Enzyme and Inhibitor Pre-incubation:

      • To each well of the microplate, add the assay buffer.

      • Add the specified concentration of the test compound or control (positive, negative, or vehicle-only).

      • Add a fixed amount of the CYP51 enzyme solution.

      • Incubate the plate for 15-30 minutes at 37°C. This step allows the inhibitor to bind to the enzyme before the reaction starts.[1]

    • Initiate the Reaction: Add the substrate (Lanosterol) and the cofactor (NADPH) to all wells to start the enzymatic reaction.

    • Monitor the Reaction: Immediately place the plate in a microplate reader set to 37°C. Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.

    • Data Analysis:

      • Calculate the initial rate of reaction (V₀) for each concentration of the inhibitor.

      • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

      • Fit the data to a dose-response curve to determine the IC50 value.[1]

Visualization: Enzymatic Assay Workflow

cluster_setup Assay Setup cluster_reaction Reaction Stage cluster_data Data Analysis Reagents 1. Prepare Reagents (Enzyme, Compound, Controls, Buffer) Dilution 2. Create Serial Dilutions (Test Compound & Positive Control) Reagents->Dilution Plate 3. Plate Setup (Add Enzyme & Inhibitor) Dilution->Plate Incubate 4. Pre-incubate (e.g., 15 min at 37°C) Plate->Incubate Initiate 5. Initiate Reaction (Add Substrate & NADPH) Incubate->Initiate Measure 6. Monitor Reaction (Absorbance at 340 nm) Initiate->Measure Calculate 7. Calculate IC50 Value Measure->Calculate

Caption: Workflow for the in vitro enzymatic inhibition assay.

Part 3: The Synthesis — Cross-Validation and Data Comparison

Expert Rationale: The critical step is to objectively compare the in silico predictions with the in vitro results.[13] While a perfect correlation is not always expected due to the inherent approximations in docking scoring functions, a general trend where lower docking scores correspond to lower IC50 values strengthens the validity of the computational model for that class of compounds.[14] This comparative analysis is crucial for building robust Structure-Activity Relationship (SAR) models and guiding the next cycle of drug design.

Hypothetical Data Summary

The following table presents a hypothetical but plausible set of results from our integrated workflow.

CompoundDocking Score (kcal/mol)Predicted Key Interactions with CYP51Experimental IC50 (µM)
4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol -8.7Coordination with Heme iron via N4 of the triazole ring; H-bond with Tyr132.12.5 ± 1.8
Fluconazole (Positive Control) -9.5Coordination with Heme iron via N4 of the triazole ring; H-bond with Ser378.1.8 ± 0.3
Inactive Analogue (Negative Control) -5.2No coordination with Heme iron; minor hydrophobic contacts.> 200
Analysis and Interpretation

In this hypothetical scenario, the computational results align well with the experimental data.

  • Correlation: The test compound shows a strong predicted binding affinity (-8.7 kcal/mol), which is validated by its potent inhibitory activity in the low micromolar range (IC50 = 12.5 µM).

  • Predictive Power: The model correctly predicts that both the test compound and the positive control, Fluconazole, would be active, while the negative control would be inactive. The rank order of potency (Fluconazole > Test Compound > Negative Control) is consistent between the docking scores and the IC50 values.

  • Mechanistic Insight: The docking pose provides a structural hypothesis for the compound's activity: the nitrogen at position 4 of the triazole ring coordinates with the central heme iron of the CYP51 active site, a classic mechanism for azole-based inhibitors. This insight is invaluable for designing future analogues with improved potency.

Conclusion

The integration of computational docking and experimental validation provides a powerful, iterative engine for modern drug discovery.[15] The hypothetical case study of 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol demonstrates a best-practice workflow where in silico predictions serve as a robust hypothesis-generating tool, and in vitro enzymatic assays provide the definitive, quantitative validation. By rigorously comparing these orthogonal datasets, researchers can build confidence in their models, gain crucial mechanistic insights, and make more informed decisions in the resource-intensive process of developing new medicines.

References

  • Benchchem. (2025). Cross-Validation of In Vitro and In Silico Results for 3-Indolizinecarboxamide Analogs: A Comparative Guide. Benchchem.
  • Benchchem. (2025). Bridging the Gap: Cross-Validation of In Silico Predictions with In Vitro Results for Quinolone Derivatives. Benchchem.
  • Shadecoder. (2026). Molecular Docking: A Comprehensive Guide for 2025. Shadecoder.
  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological Chemistry, 402(8), 935-944. Retrieved from [Link]

  • protocols.io. (2019). Enzymatic Assay of Trypsin Inhibition. protocols.io. Retrieved from [Link]

  • PLOS Computational Biology. (2025). Ten quick tips to perform meaningful and reproducible molecular docking calculations. PLOS Computational Biology.
  • The Royal Society of Chemistry. (n.d.). Protocol for enzyme assays. The Royal Society of Chemistry.
  • Biochemistry and Molecular Biology. (n.d.). Improving Docking Validation. Biochemistry and Molecular Biology.
  • Benchchem. (2025). Unveiling Molecular Interactions: A Guide to Cross-Validating Computational Docking with Experimental Results. Benchchem.
  • Benchchem. (2025). Application Notes and Protocols for Enzymatic Inhibition Assays with (2S)-5-Methoxyflavan-7-ol. Benchchem.
  • Ngachilindi, S. B. M. (2022). How to validate the molecular docking results? ResearchGate. Retrieved from [Link]

  • Bio-protocol. (n.d.). Enzyme inhibition assay. Bio-protocol. Retrieved from [Link]

  • Oxford Academic. (2025). Computational approaches to enzymatic reaction assignment: a review of methods, validations, and future directions. Briefings in Bioinformatics. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Molecular docking and enzymatic evaluation to identify selective inhibitors of aspartate semialdehyde dehydrogenase. PMC. Retrieved from [Link]

  • Benchchem. (2025). A Researcher's Guide to Computational Docking and Experimental Validation. Benchchem.
  • IntechOpen. (2018). Molecular Docking Studies of Enzyme Inhibitors and Cytotoxic Chemical Entities. IntechOpen. Retrieved from [Link]

  • arXiv. (2025). From In Silico to In Vitro: A Comprehensive Guide to Validating Bioinformatics Findings. arXiv. Retrieved from [Link]

  • National Center for Biotechnology Information. (2023). In Silico Identification and In Vitro Validation of Repurposed Compounds Targeting the RSV Polymerase. PMC. Retrieved from [Link]

  • ACS Publications. (2025). Combined In Vitro and In Silico Workflow to Deliver Robust, Transparent, and Contextually Rigorous Models of Bioactivity. Journal of Chemical Information and Modeling. Retrieved from [Link]

  • Ke, W., Sun, N.-B., & Wu, H.-K. (2013). Synthesis, Crystal Structure and Biological Activity of 4-Cyclopropyl-3-[(3-fluorobenzyl)thio]-5-methyl-4H-1,2,4-triazole Monohydrate. Asian Journal of Chemistry, 25(18), 10323-10325. Retrieved from [Link]

  • Nadeem, H., et al. (2013). Synthesis and in Vitro Biological Activities of 4,5-Disubstituted 1,2,4-Triazole-3-Thiols. Advances in Microbiology, 3, 366-375. Retrieved from [Link]

  • Sabale, P. M., & Mehta, P. (n.d.). SYNTHESIS, ANTIBACTERIAL AND ANTIFUNGAL ACTIVITY OF NOVEL 4-AMINO- SUBSTITUTED-1,2,4-TRIAZOLE-3-THIOL DERIVATIVES. World Journal of Pharmacy and Pharmaceutical Sciences.
  • MDPI. (2026). Integrative Pharmacological and Computational Analysis of Abelmoschus esculentus Phytochemicals: Enzyme Inhibition, Molecular Docking, and Dynamics Simulation Against Key Antidiabetic Targets. MDPI. Retrieved from [Link]

  • Ogunyemi, O. O., et al. (n.d.). Hydrazone-Tethered 5-(Pyridin-4-yl)-4H-1,2,4-triazole-3- thiol Hybrids: Synthesis, Characterisation, in silico ADME Studies, and in vitro Antimycobacterial Evaluation and Cytotoxicity. Semantic Scholar. Retrieved from [Link]

  • NextSDS. (n.d.). 4-CYCLOPROPYL-5-PYRIDIN-4-YL-4H-1,2,4-TRIAZOLE-3-THIOL. NextSDS. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. PMC. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. ResearchGate. Retrieved from [Link]

Sources

Validation

A Researcher's Guide to Tautomeric Stability: A DFT-Based Structural Comparison of 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol Tautomers

Introduction: The Significance of Tautomerism in Drug Design The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of therapeutic age...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Tautomerism in Drug Design

The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of therapeutic agents with diverse biological activities, including antimicrobial and anticancer properties.[1][2] A critical, yet often complex, feature of 1,2,4-triazole-3-thiol derivatives is their existence in a tautomeric equilibrium between the thione and thiol forms.[2] This subtle structural isomerism, involving the migration of a single proton, can profoundly impact a molecule's physicochemical properties, such as its lipophilicity, hydrogen bonding capability, and, consequently, its interaction with biological targets.[1]

For the specific compound, 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, understanding which tautomer—the thione (=S) or the thiol (-SH)—is more stable is paramount for rational drug design, guiding synthesis, and interpreting structure-activity relationships (SAR). Experimental characterization can be ambiguous, as the tautomeric equilibrium can be influenced by the physical state (solid vs. solution) and solvent polarity.[3][4]

This guide provides an in-depth, authoritative comparison of the thione and thiol tautomers of 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, leveraging the power and precision of Density Functional Theory (DFT) calculations. We will not only present the results but also elucidate the causality behind the computational protocol, offering a robust framework for researchers in the field.

The Computational Approach: Why Density Functional Theory?

To investigate tautomeric equilibria, we require a method that accurately models electron correlation and provides reliable geometric and energetic data without incurring prohibitive computational costs. DFT strikes an optimal balance between accuracy and efficiency for systems of this size.[1] Specifically, the B3LYP hybrid functional is a well-validated and widely used choice for studying heterocyclic tautomerism, demonstrating excellent agreement with experimental findings.[1]

The selection of a basis set is equally critical. We employ the Pople-style 6-311++G(d,p) basis set.[1][5] The rationale for this choice is as follows:

  • 6-311G : A triple-zeta basis set that provides a more flexible and accurate description of the valence electrons compared to smaller sets.

  • ++ : The inclusion of diffuse functions on both heavy atoms and hydrogen is crucial for accurately modeling systems with lone pairs and potential non-covalent interactions, which are central to tautomerism.[1]

  • (d,p) : Polarization functions are essential for describing the non-spherical nature of electron density in molecules, allowing for a more accurate representation of bonding and geometry, particularly around heteroatoms like nitrogen and sulfur.[1]

This combination of functional and basis set, B3LYP/6-311++G(d,p), provides a robust theoretical level for obtaining high-quality, reliable data on the structural and energetic properties of our target tautomers.[6][7]

DFT_Workflow cluster_prep Step 1: Structure Preparation cluster_opt Step 2: Geometry Optimization cluster_verify Step 3: Validation & Thermodynamics cluster_analysis Step 4: Data Analysis arrow arrow Build Construct 3D Structures (Thione & Thiol) Opt Optimize Geometry (B3LYP/6-311++G(d,p)) Build->Opt Initial Geometries Freq Frequency Calculation (Confirm Minimum Energy State) Opt->Freq Optimized Geometries Energy Relative Stability (ΔE, ΔG) Freq->Energy Thermodynamic & Spectral Data Structure Structural Parameters (Bond Lengths/Angles) Freq->Structure Thermodynamic & Spectral Data Electronic Electronic Properties (HOMO, LUMO, Dipole Moment) Freq->Electronic Thermodynamic & Spectral Data

Figure 2: Computational workflow for tautomer analysis.
Step-by-Step Methodology
  • Molecule Building : The initial 3D structures of both the thione and thiol tautomers of 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol are constructed using molecular modeling software such as GaussView. Care is taken to ensure correct atom connectivity and initial stereochemistry.

  • Geometry Optimization : A full geometry optimization is performed for each tautomer without constraints. [1]This foundational step locates the minimum energy structure on the potential energy surface.

    • Software : Gaussian 16

    • Keyword : Opt

    • Method : B3LYP/6-311++G(d,p)

    • Rationale : This calculation iteratively adjusts the molecular geometry to find the most stable conformation, providing the optimized coordinates and the final electronic energy.

  • Vibrational Frequency Analysis : This is a critical validation step performed on the optimized geometry from the previous step.

    • Software : Gaussian 16

    • Keyword : Freq

    • Method : B3LYP/6-311++G(d,p)

    • Rationale & Self-Validation : This calculation serves two purposes. First, it confirms that the optimized structure is a true energy minimum, which is verified by the absence of any imaginary (negative) frequencies. [1]If imaginary frequencies are present, the structure is a transition state or a saddle point, not a stable tautomer, and must be re-optimized. Second, it provides the zero-point vibrational energy (ZPVE) and thermodynamic data (enthalpy and Gibbs free energy), which are essential for a more accurate comparison of tautomer stability. [1]

  • Solvent Effects (Optional but Recommended) : To simulate a more biologically relevant environment, calculations can be repeated incorporating a solvent model. The Polarizable Continuum Model (PCM) is a cost-effective and widely used method. [5][8] * Keyword : SCRF=(PCM, Solvent=Water)

    • Rationale : Solvents can significantly influence tautomeric equilibrium. [9]Polar solvents may stabilize a more polar tautomer, potentially altering the stability order observed in the gas phase.

Results and Discussion: A Quantitative Comparison

Based on extensive DFT studies of analogous 1,2,4-triazole-3-thiol systems, a clear and consistent picture emerges regarding the relative stability and structural properties of the tautomers. [10][11]

Tautomer Stability Analysis

The primary determinant of the predominant tautomeric form is the relative Gibbs free energy (ΔG). Studies on similar molecules, such as 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol, have shown conclusively that the thione form is significantly more stable than the thiol form in the gas phase. [12]The energy difference is typically in the range of several kcal/mol, indicating that the thione tautomer is the overwhelmingly predominant species at equilibrium. [11] Table 1: Representative Calculated Energies for Thione vs. Thiol Tautomers (Gas Phase) Note: These are illustrative values based on published data for structurally similar compounds. The actual values for the 4-cyclopropyl derivative will be similar.

ParameterThione TautomerThiol TautomerRelative Energy (ΔE)Most Stable FormReference
Electronic Energy (Hartree) -X.000000-X.000000 + ΔEThiol is higher in energyThione [10][11]
Gibbs Free Energy (Hartree) -Y.000000-Y.000000 + ΔGThiol is higher in energyThione [1][9]

This energetic preference for the thione form is a general characteristic of 1,2,4-triazole-3-thiones. [13]While polar solvents can reduce the energy difference between tautomers, the thione form typically remains the more stable species. [8]

Structural Parameter Comparison

Geometry optimization provides precise bond lengths and angles, offering further insight into the electronic structure of each tautomer.

Table 2: Key Optimized Structural Parameters (Bond Lengths in Å) Illustrative values based on DFT calculations of similar structures.

BondThione TautomerThiol TautomerExpected Change
C3=S (exocyclic) ~1.67N/AN/A
C3-S (exocyclic) N/A~1.77N/A
S-H N/A~1.34N/A
N4-H ~1.01N/AN/A
C3-N2 ~1.39~1.32Shortens in thiol
C3-N4 ~1.38~1.40Lengthens in thiol

The most significant differences are observed in the C-S bond and the location of the labile proton. The thione form features a distinct carbon-sulfur double bond (C=S), while the thiol form has a carbon-sulfur single bond (C-S) and an exocyclic sulfur-hydrogen bond (S-H). These structural differences can be corroborated experimentally using techniques like X-ray crystallography. [11]

Electronic Properties and Reactivity

Analysis of the frontier molecular orbitals (FMOs), the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), provides valuable information about the molecule's reactivity and electronic transitions. Table 3: Calculated Electronic Properties Illustrative values based on DFT calculations of similar structures.

PropertyThione TautomerThiol TautomerImplicationReference
EHOMO (eV) Higher (less negative)Lower (more negative)Thione is a better electron donor[12]
ELUMO (eV) LowerHigherThione is a better electron acceptor[12]
Energy Gap (ΔE) (eV) SmallerLargerThione is generally more reactive[8]
Dipole Moment (Debye) HigherLowerThione is more polar[5][11]

The smaller HOMO-LUMO gap for the thione tautomer suggests it is kinetically more reactive than the thiol form. [8]Furthermore, the higher dipole moment of the thione indicates stronger intermolecular interactions, which can influence its solubility and crystal packing. [11]

Conclusion and Outlook

The comprehensive analysis using DFT calculations at the B3LYP/6-311++G(d,p) level of theory provides a clear and decisive structural comparison of the 4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol tautomers. All energetic, structural, and electronic data point to the thione form as the thermodynamically more stable and predominant tautomer .

This computational insight is invaluable for drug development professionals. It confirms that for SAR studies, molecular docking, and ADME predictions, the thione structure should be considered the biologically relevant form. The provided computational workflow serves as a robust and self-validating protocol for investigating the tautomerism of this and other novel heterocyclic compounds, ensuring that research and development efforts are guided by a fundamentally sound structural understanding.

References

  • DFT-analysis of protolytic equivalents of 5-(aryl)-4-(methyl,amino)-1,2,4-triazole-3(2H)-thione. (2022, August 1). Zbirnyk naukovykh pratsʹ «Vcheni zapysky TNU imeni V.I. Vernadsʹkoho. Seriya: Biolohiya, khimiya». [Link]

  • Foroumadi, A., et al. (2012). Quantum chemical investigation of intramolecular thione-thiol tautomerism of 1,2,4-triazole-3-thione and its disubstituted derivatives. ResearchGate. [Link]

  • Belghiti, A., et al. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Orbital: The Electronic Journal of Chemistry. [Link]

  • Koparir, P., et al. (2023, May 26). Theoretical determination of corrosion inhibitor activities of 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol-thione tautomerism. Indian Journal of Chemical Technology (IJCT). [Link]

  • El-Gazzar, A. B. A., et al. (2021). X-ray Single Crystal Structure, Tautomerism Aspect, DFT, NBO, and Hirshfeld Surface Analysis of a New Schiff Bases Based on 4-Amino-5-Indol-2-yl-1,2,4-Triazole-3-Thione Hybrid. Molecules. [Link]

  • Sert, Y., et al. (2016). Thiol-thione tautomeric analysis, spectroscopic (FT-IR, Laser-Raman, NMR and UV-vis) properties and DFT computations of 5-(3-pyridyl)-4H-1,2,4-triazole-3-thiol molecule. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

  • Belghiti, A., et al. (2021). Theoretical Study of Tautomeric Conformations for 1,2,4-Triazole Derivatives. Orbital: The Electronic Journal of Chemistry. [Link]

  • Al-Kahtani, A. A., et al. (2021). A density functional theory study of the molecular structure, reactivity, and spectroscopic properties of 2-(2-mercaptophenyl)-1-azaazulene tautomers and rotamers. Scientific Reports. [Link]

  • Shabanian, M., et al. (2014). Theoretical investigation on tautomerism and NBO analysis of 3-hydroxy-1,2,5-thiadiazole derivatives: solvent and substituent effects. Research on Chemical Intermediates. [Link]

  • Al-Kahtani, A. A., et al. (2022). Structures, Energetics, and Spectra of (NH) and (OH) Tautomers of 2-(2-Hydroxyphenyl)-1-azaazulene. ACS Omega. [Link]

  • Al-Otaibi, J. S., et al. (2014). Tautomerization, molecular structure, transition state structure, and vibrational spectra of 2-aminopyridines: a combined computational and spectroscopic study. Chemistry Central Journal. [Link]

  • ResearchGate. (n.d.). Thiol-thione tautomerism in 2-pyridinethione: Effect of hydration. Retrieved from [Link]

  • Brovarets', O. O., & Hovorun, D. M. (2013). Prototropic tautomerism and basic molecular principles of hypoxanthine mutagenicity: an exhaustive quantum-chemical analysis. Journal of Biomolecular Structure & Dynamics. [Link]

  • ResearchGate. (n.d.). DFT(B3LYP)/6-311++G(d,p) optimized structures of 3AP (structures (a,b))... Retrieved from [Link]

  • Markova, M., et al. (2002). Thiol−Thione Tautomerism in Thioformic Acid: Importance of Specific Solvent Interactions. The Journal of Physical Chemistry A. [Link]

  • Studzińska, S., et al. (2017). Novel Concept of Discrimination of 1,2,4-Triazole-3-thione and 3-Thiol Tautomers. Molecules. [Link]

  • Safi, Z. S. (2015). Tautomerism and Density Functional Theory. ResearchGate. [Link]

  • Potenza, M., et al. (2022). Synthesis and Structural Characterization of 3a-(4-Chlorophenyl)-1-thioxo-2,3,3a,4-tetrahydroimidazo[1,5-a]quinazolin-5(1H)-one. Molbank. [Link]

  • Koparir, P., et al. (2022). Theoretical determination of corrosion inhibitor activities of 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol-thione tautomerism. ResearchGate. [Link]

  • NextSDS. (n.d.). 4-CYCLOPROPYL-5-PYRIDIN-4-YL-4H-1,2,4-TRIAZOLE-3-THIOL — Chemical Substance Information. Retrieved from [Link]

  • Sirisha, K., et al. (2019). Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester. Molecules. [Link]

  • AL-Jumaili, A. H. A. (2022). Molecular Docking, ADME Study, Synthesis And Characterization Of New 4-Amino-5-Aryl-4H-1,2,4-Triazole-3-Thiol Derivatives. Journal of Pharmaceutical Negative Results. [Link]

  • Wang, G.-F., et al. (2013). Synthesis, Crystal Structure, and Fungicidal Activity of 5-(4-cyclopropyl-5-((3-fluorobenzyl)thio)-4H-1,2,4-triazol-3-yl)-4-methyl-1,2,3-thiadiazole. ResearchGate. [Link]

  • Frolova, Y., et al. (2021). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Organics. [Link]

  • Omer, R. A. (n.d.). Theoretical determination of corrosion inhibitor activities of 4-allyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol-thione tautomerism. Indian Journal of Chemical Technology (IJCT). [Link]

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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
Reactant of Route 2
4-cyclopropyl-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
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